molecular formula C19H13Cl2F2NO2S B605607 AS1938909 CAS No. 1243155-40-9

AS1938909

Número de catálogo: B605607
Número CAS: 1243155-40-9
Peso molecular: 428.27
Clave InChI: KVMCBBWABOUSJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AS1938909 is a SHIP2 inhibitor. It acts by increasing Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes, specifically upregulating the GLUT1 gene.

Propiedades

Número CAS

1243155-40-9

Fórmula molecular

C19H13Cl2F2NO2S

Peso molecular

428.27

Nombre IUPAC

3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13Cl2F2NO2S/c20-12-5-4-11(14(21)8-12)10-26-17-6-7-27-18(17)19(25)24-9-13-15(22)2-1-3-16(13)23/h1-8H,9-10H2,(H,24,25)

Clave InChI

KVMCBBWABOUSJA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AS1938909;  AS-1938909;  AS 1938909; 

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AS1938909

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of AS1938909, a selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).

Core Mechanism of Action

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action is the selective inhibition of SHIP2's phosphatase activity, which plays a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a major regulator of cellular physiology.[2]

SHIP2 dephosphorylates the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting SHIP2, this compound leads to an accumulation of PI(3,4,5)P3. This second messenger is critical for the activation of downstream signaling cascades, most notably the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[2] The activation of the PI3K/Akt pathway influences a wide range of cellular processes, including glucose metabolism.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound have been characterized against SHIP2 and other related phosphatases. The following table summarizes the key quantitative data.

TargetParameterValue (µM)SpeciesReference
SHIP2 Ki 0.44 Human [1][3]
SHIP2IC500.57Human[1][2]
SHIP2IC500.18Mouse[1]
SHIP1IC5021Human[1][2]
PTENIC50> 50Human[1]
SynaptojaninIC50> 50Human[1]
MyotubularinIC50> 50Human[1]

Signaling Pathway Diagram

The following diagram illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the mechanism of action of this compound.

AS1938909_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Effects (e.g., Glucose Uptake) pAkt->Downstream Signaling Cascade This compound This compound This compound->SHIP2

This compound inhibits SHIP2, increasing PI(3,4,5)P3 and activating Akt signaling.

Cellular Effects

  • Increased Akt Phosphorylation: Treatment with this compound has been shown to elevate the levels of insulin-induced phosphorylated Akt at serine 473 (pAkt-Ser473) in L6 myotubes.[1]

  • Enhanced Glucose Metabolism: The compound increases both glucose consumption and glucose uptake in L6 myotubes.[2][3]

  • Gene Expression Changes: Prolonged administration of this compound upregulates the expression of the glucose transporter 1 (GLUT1) gene, while not affecting GLUT4 expression.[2] GLUT1 plays a significant role in basal glucose uptake and is linked to the PI3K/Akt signaling pathway.[2]

Experimental Protocols

Detailed experimental protocols are not exhaustively provided in the available literature. However, based on the described experiments, the following methodologies are representative of the techniques used to characterize the mechanism of action of this compound.

This assay is used to determine the IC50 value of this compound against SHIP2.

  • Enzyme and Substrate Preparation: Recombinant human SHIP2 enzyme is purified. The substrate, such as phosphatidylinositol-3,4,5-trisphosphate diC8 (PI(3,4,5)P3-diC8), is prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Reaction: The SHIP2 enzyme is pre-incubated with the different concentrations of this compound. The phosphatase reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of free phosphate released is quantified using a malachite green-based colorimetric detection reagent.

  • Data Analysis: The absorbance is measured, and the percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

This assay is used to assess the effect of this compound on the PI3K/Akt signaling pathway in a cellular context, such as in L6 myotubes.

  • Cell Culture and Treatment: L6 myotubes are cultured to an appropriate confluency. The cells are then treated with various concentrations of this compound for a specified duration. In some experiments, cells are stimulated with insulin to activate the PI3K/Akt pathway.

  • Cell Lysis: After treatment, the cells are washed and then lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-pAkt Ser473) and total Akt. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated Akt to total Akt is calculated to determine the effect of this compound on Akt phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a SHIP2 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays EnzymeAssay Enzymatic Assay (e.g., Malachite Green) SelectivityAssay Selectivity Profiling (vs. SHIP1, PTEN, etc.) EnzymeAssay->SelectivityAssay Kinetics Mechanism of Inhibition (Competitive, Reversible) EnzymeAssay->Kinetics TargetEngagement Target Engagement (e.g., CETSA) EnzymeAssay->TargetEngagement Signaling Signaling Pathway Analysis (p-Akt Western Blot) TargetEngagement->Signaling Functional Functional Assays (Glucose Uptake) Signaling->Functional GeneExpression Gene Expression Analysis (qPCR for GLUT1) Functional->GeneExpression

Workflow for in vitro and cellular characterization of this compound.

References

An In-depth Technical Guide to AS1938909: A Potent SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of glucose metabolism and insulin signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of its role in cellular signaling pathways.

Introduction

SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway.[1] It specifically dephosphorylates the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] This action counteracts the activity of PI3K and subsequently dampens downstream signaling cascades, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Given that impaired insulin signaling is a hallmark of type 2 diabetes and other metabolic disorders, SHIP2 has emerged as a promising therapeutic target.

This compound has been identified as a small molecule inhibitor of SHIP2, demonstrating the potential to enhance insulin sensitivity and glucose metabolism.[3] Its ability to increase insulin-induced Akt phosphorylation and glucose transporter expression in cellular models underscores its potential for further investigation in the context of metabolic diseases.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of SHIP2's phosphatase activity. This inhibition leads to an accumulation of PIP3 at the plasma membrane, resulting in the enhanced recruitment and activation of PIP3-dependent kinases, such as PDK1 and Akt. The subsequent phosphorylation and activation of Akt trigger a cascade of downstream events that promote glucose uptake, utilization, and storage.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound against various phosphatases have been quantitatively assessed. The following table summarizes the key inhibitory constants.

Target PhosphataseParameterValue (µM)Species
SHIP2 Ki 0.44 Human [3]
SHIP2IC500.18Murine
SHIP2IC500.57Human
SHIP1IC5021Human
PTENIC50>50Human
SynaptojaninIC50>50Human
MyotubularinIC50>50Human

Signaling Pathway

The following diagram illustrates the role of SHIP2 in the insulin signaling pathway and the mechanism of action of this compound.

SHIP2_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 SHIP2->PIP2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4 Uptake

Caption: The inhibitory effect of this compound on the SHIP2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound. These protocols are based on standard laboratory procedures and the experimental context described for this compound and similar SHIP2 inhibitors.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 in L6 myotubes following treatment with this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment L6 myotubes are cultured and treated with this compound. B 2. Cell Lysis Cells are lysed in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Protein concentration is determined using a BCA assay. B->C D 4. SDS-PAGE Equal amounts of protein are separated by gel electrophoresis. C->D E 5. Protein Transfer Proteins are transferred to a PVDF membrane. D->E F 6. Blocking Membrane is blocked with 5% BSA in TBST. E->F G 7. Primary Antibody Incubation Incubate with anti-p-Akt (Ser473) and anti-total Akt antibodies overnight at 4°C. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection Visualize bands using an enhanced chemiluminescence (ECL) substrate. H->I

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

Methodology:

  • Cell Culture and Treatment: L6 myotubes are seeded in 6-well plates and allowed to differentiate. Cells are then serum-starved for 4 hours before being pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with insulin (100 nM) for 10 minutes.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt, diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Glucose Uptake Assay

This protocol describes the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Methodology:

  • Cell Culture and Treatment: Differentiated L6 myotubes in a 96-well plate are serum-starved for 4 hours and then pre-treated with this compound for 1 hour.

  • Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes.

  • 2-NBDG Incubation: 2-NBDG is added to each well to a final concentration of 50 µM and incubated for 30 minutes at 37°C.

  • Termination and Washing: The uptake is stopped by removing the 2-NBDG-containing medium and washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: The fluorescence of the intracellularly accumulated 2-NBDG is measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression

This protocol outlines the quantification of GLUT1 mRNA levels in L6 myotubes treated with this compound.

Methodology:

  • Cell Culture and Treatment: Differentiated L6 myotubes are treated with this compound for 48 hours.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The relative expression of GLUT1 mRNA is quantified by real-time PCR using GLUT1-specific primers and a SYBR Green-based detection method. The expression levels are normalized to a housekeeping gene, such as GAPDH.

  • Data Analysis: The relative fold change in GLUT1 mRNA expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway and its impact on glucose homeostasis. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of SHIP2 inhibition in metabolic diseases.

References

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Mechanism and the SHIP2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 modulates a cascade of downstream cellular processes, including glucose metabolism, cell growth, and apoptosis.[2] Its dysregulation has been implicated in a variety of pathological conditions, including type 2 diabetes, obesity, and certain cancers.[3][4]

AS1938909 is a potent and selective small-molecule inhibitor of SHIP2, emerging as a valuable pharmacological tool for investigating the therapeutic potential of SHIP2 inhibition. This technical guide provides an in-depth overview of this compound, its interaction with the SHIP2 signaling pathway, and detailed experimental protocols for its characterization.

This compound: A Potent and Selective SHIP2 Inhibitor

This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[5] Its inhibitory activity and selectivity have been characterized in various in vitro assays.

Quantitative Data on this compound Inhibition
ParameterSpeciesValueReference(s)
IC50 human SHIP2 (hSHIP2)0.57 µM[1][5]
murine SHIP2 (mSHIP2)0.18 µM[5]
human SHIP1 (hSHIP1)21 µM[1][5]
human PTEN (hPTEN)> 50 µM[5]
human synaptojanin (h-synaptojanin)> 50 µM[5]
human myotubularin (h-myotubularin)> 50 µM[5]
Ki human SHIP2 (hSHIP2)0.44 µM[5]

The SHIP2 Signaling Pathway

SHIP2 is a key regulator of the PI3K/Akt signaling cascade. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as insulin or epidermal growth factor (EGF).

SHIP2_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PI(3,4)P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits Akt Akt PDK1->Akt phosphorylates Downstream Effects Downstream Effects Akt->Downstream Effects mediates

Caption: The SHIP2 signaling pathway and the inhibitory action of this compound.

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, including phosphoinositide-dependent kinase 1 (PDK1) and Akt. SHIP2 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] Inhibition of SHIP2 by this compound leads to an accumulation of PIP3, resulting in enhanced Akt phosphorylation and potentiation of downstream signaling events.[5]

Experimental Protocols

SHIP2 Phosphatase Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate released from a substrate by SHIP2, providing a measure of its enzymatic activity.

Workflow:

Malachite_Green_Workflow Start Start Prepare Reagents Prepare Reagents Incubate SHIP2 with Substrate and this compound Incubate SHIP2 with Substrate and this compound Prepare Reagents->Incubate SHIP2 with Substrate and this compound Add Malachite Green Reagent Add Malachite Green Reagent Incubate SHIP2 with Substrate and this compound->Add Malachite Green Reagent Measure Absorbance Measure Absorbance Add Malachite Green Reagent->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the Malachite Green phosphatase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

    • SHIP2 Enzyme: Recombinant human SHIP2 diluted in Assay Buffer.

    • Substrate: DiC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) at a working concentration of 20 µM in Assay Buffer.

    • This compound: Serial dilutions in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

    • Malachite Green Reagent: A commercially available or freshly prepared solution of malachite green and ammonium molybdate in acid.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of Assay Buffer (blank), vehicle control (DMSO), or this compound at various concentrations.

    • Add 25 µL of SHIP2 enzyme solution to all wells except the blank.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for SHIP2 Inhibition

This homogeneous assay measures the displacement of a fluorescently labeled probe from SHIP2 by a competing inhibitor.

Methodology:

  • Reagents:

    • Assay Buffer: As described for the Malachite Green assay.

    • Recombinant SHIP2 enzyme.

    • Fluorescent Probe: A fluorescently labeled PIP3 analog.

    • This compound: Serial dilutions.

  • Procedure:

    • In a black, low-volume 384-well plate, combine the SHIP2 enzyme, fluorescent probe, and either this compound or vehicle control in Assay Buffer.

    • Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The decrease in polarization, indicating displacement of the probe, is proportional to the inhibitory activity of this compound.

    • Calculate IC50 values from dose-response curves.

Western Blot for Akt Phosphorylation in L6 Myotubes

This assay assesses the effect of this compound on the downstream signaling of the SHIP2 pathway by measuring the phosphorylation of Akt.

Methodology:

  • Cell Culture and Treatment:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

    • Serum-starve the myotubes for 4 hours in serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate with 100 nM insulin for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of this compound on glucose transport into cells, a key downstream biological effect of enhanced insulin signaling.

Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate L6 myotubes as described for the Western blot protocol.

    • Serum-starve the cells for 4 hours.

    • Pre-treat with this compound or vehicle for 1 hour.

    • Stimulate with 100 nM insulin for 30 minutes.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each sample.

    • Express the results as a fold increase over the basal (unstimulated) glucose uptake.

RT-PCR for GLUT1 mRNA Expression in L6 Myotubes

This technique quantifies the effect of this compound on the gene expression of the glucose transporter GLUT1.

Methodology:

  • Cell Culture and Treatment:

    • Culture, differentiate, and treat L6 myotubes with this compound as previously described.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Use a SYBR Green-based detection method.

  • Data Analysis:

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SHIP2. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for researchers in various fields, particularly those investigating metabolic disorders and cancer. The detailed experimental protocols provided in this guide offer a solid foundation for the further investigation of this compound and the broader role of SHIP2 in health and disease. The continued exploration of SHIP2 inhibitors holds significant promise for the development of novel therapeutic strategies.

References

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Effects on the PI3K/Akt Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By targeting SHIP2, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound effectively enhances downstream signaling, leading to increased Akt phosphorylation and subsequent physiological effects such as augmented glucose uptake in metabolically active cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The PI3K/Akt Pathway and the Role of SHIP2

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and type 2 diabetes.

The activation of the PI3K/Akt pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.

SHIP2 is a key phosphatase that negatively regulates this pathway by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling and dampens the activation of Akt.

Mechanism of Action of this compound

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2. By binding to the active site of SHIP2, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of Akt. This ultimately potentiates the downstream effects of the PI3K/Akt signaling cascade.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various enzymatic assays. The following table summarizes the key quantitative data.

TargetParameterValue (µM)SpeciesReference
SHIP2 Ki 0.44 Human [1]
SHIP2IC500.57Human[1]
SHIP2IC500.18Murine[1]
SHIP1IC5021Human[1]
PTENIC50>50Human[1]
SynaptojaninIC50>50Human[1]
MyotubularinIC50>50Human[1]

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol describes a general procedure to assess the effect of this compound on Akt phosphorylation at Serine 473 (a key activation site) in rat L6 myotubes.

Materials:

  • Rat L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • This compound

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and maintain for 5-7 days.

  • Serum Starvation: Prior to treatment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • Treatment: Treat the myotubes with the desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours). In some experiments, a subsequent stimulation with insulin (e.g., 100 nM for 15-30 minutes) is performed.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

2-Deoxy-D-[3H]glucose Uptake Assay in L6 Myotubes

This protocol outlines a method to measure glucose uptake in L6 myotubes, a key functional downstream effect of Akt activation.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[3H]glucose

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B

  • 0.1 M NaOH

  • Scintillation cocktail

Procedure:

  • Cell Preparation: Differentiate L6 myoblasts into myotubes as described in section 4.1.

  • Serum Starvation: Starve the myotubes in serum-free DMEM for 3-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing this compound (or vehicle) for a specified time (e.g., 1 hour).

  • Stimulation: Add insulin (e.g., 100 nM) or vehicle to the wells and incubate for 30 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). To determine non-specific uptake, a parallel set of wells should be treated with cytochalasin B. Incubate for 10 minutes.

  • Termination: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH, and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Specific glucose uptake is calculated by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates to PI(3,4)P2 This compound This compound This compound->SHIP2 Inhibits Downstream_Targets Downstream Targets (e.g., GLUT4 translocation, Cell Survival, Proliferation) pAkt->Downstream_Targets Activates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Culture Culture L6 Myoblasts Differentiate Differentiate to Myotubes Culture->Differentiate Starve Serum Starve Differentiate->Starve Treat_this compound Treat with this compound or Vehicle Starve->Treat_this compound Stimulate_Insulin Stimulate with Insulin (Optional) Treat_this compound->Stimulate_Insulin Western_Blot Western Blot for p-Akt / Total Akt Stimulate_Insulin->Western_Blot Glucose_Uptake 2-Deoxyglucose Uptake Assay Stimulate_Insulin->Glucose_Uptake

Caption: General experimental workflow for assessing the effect of this compound.

References

The Role of AS1938909 in Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin-mediated metabolic events. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 attenuates downstream insulin signaling. Inhibition of SHIP2 by this compound has been shown to enhance insulin sensitivity, making it a molecule of significant interest in the context of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key components of the insulin signaling pathway, and detailed methodologies for relevant in vitro assays.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of SHIP2, targeting its phosphatase activity. By blocking the dephosphorylation of PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), this compound leads to an accumulation of PIP3 at the plasma membrane. This accumulation enhances the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The following diagram illustrates the insulin signaling pathway and the point of intervention for this compound.

AS1938909_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT4_vesicle Promotes translocation GSK3b GSK3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Glycogen_Synthase Glycogen Synthase pGSK3b->Glycogen_Synthase Activates Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glucose Glucose Glucose->GLUT4

Diagram 1: Insulin signaling pathway and the inhibitory action of this compound on SHIP2.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

ParameterSpeciesValueAssay MethodReference
IC50 human SHIP20.57 µMPhosphatase Assay[1][2]
mouse SHIP20.18 µMPhosphatase Assay[2]
human SHIP121 µMPhosphatase Assay[1][2]
human PTEN>50 µMPhosphatase Assay[2]
human synaptojanin>50 µMPhosphatase Assay[2]
human myotubularin>50 µMPhosphatase Assay[2]
Ki human SHIP20.44 µMPhosphatase Assay[3]

Experimental Protocols

In Vitro SHIP2 Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate released, and thus to the enzyme activity.

Materials:

  • Recombinant human SHIP2 enzyme

  • This compound

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) diC8 (water-soluble substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 2 mM DTT

  • Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl. Commercial kits are available.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant SHIP2 enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the PIP3 diC8 substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620-660 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Akt Phosphorylation Assay (Western Blot)

This method is used to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cellular context, typically in L6 myotubes.

Principle: Following cell lysis, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473) and total Akt. The amount of phosphorylated Akt is then normalized to the total amount of Akt.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound

  • Insulin

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed L6 myoblasts and differentiate them into myotubes.

  • Starve the myotubes in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling.

Principle: Cells are incubated with a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated, trapping it inside the cell. The amount of accumulated 2-DG is then quantified.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxyglucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Differentiate L6 myoblasts into myotubes in a multi-well plate.

  • Wash the myotubes with KRH buffer and then incubate in KRH buffer for 2 hours to serum-starve.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours for observing effects on GLUT1 expression).

  • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Add [³H]-2-deoxyglucose to the wells and incubate for 5-10 minutes.

  • Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • If using [³H]-2-deoxyglucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • If using a fluorescent analog, measure the fluorescence of the lysate using a plate reader.

  • Normalize the glucose uptake values to the protein concentration of the cell lysate.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on insulin signaling in vitro.

Experimental_Workflow cluster_invitro In Vitro Analysis start Start: Hypothesis This compound enhances insulin signaling phosphatase_assay Biochemical Assay: SHIP2 Inhibition start->phosphatase_assay cell_culture Cell-Based Assays: L6 Myotubes start->cell_culture data_analysis Data Analysis and Interpretation phosphatase_assay->data_analysis akt_phos Western Blot: Akt Phosphorylation cell_culture->akt_phos glucose_uptake Functional Assay: Glucose Uptake cell_culture->glucose_uptake akt_phos->data_analysis glucose_uptake->data_analysis conclusion Conclusion: This compound potentiates insulin signaling by inhibiting SHIP2 data_analysis->conclusion

Diagram 2: General experimental workflow for studying the in vitro effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SHIP2 in insulin signaling and metabolic regulation. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of SHIP2 inhibition in diseases characterized by insulin resistance. The experimental protocols detailed in this guide provide a framework for researchers to further explore the cellular and molecular effects of this compound and to identify and characterize other novel SHIP2 inhibitors. The enhancement of Akt phosphorylation and subsequent increase in glucose uptake upon treatment with this compound underscore the critical role of SHIP2 as a negative regulator in the insulin signaling cascade.[1][3]

References

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Role in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates glucose metabolism, primarily through its action on the PI3K/Akt signaling pathway. Summarized quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows are presented to support further research and drug development efforts in the context of metabolic diseases.

Introduction

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) is a critical negative regulator of the insulin signaling pathway. By hydrolyzing the 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), SHIP2 attenuates the downstream signaling cascade, leading to reduced glucose uptake and metabolism. Inhibition of SHIP2 has emerged as a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. This compound has been identified as a potent inhibitor of SHIP2, demonstrating significant effects on glucose metabolism in cellular models.[1] This guide delineates the molecular interactions and cellular consequences of SHIP2 inhibition by this compound.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The primary mechanism through which this compound influences glucose metabolism is by potentiating the PI3K/Akt signaling pathway upon insulin stimulation.

This compound Mechanism of Action Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Glucose_Uptake Increased Glucose Uptake (GLUT1) pAkt->Glucose_Uptake Promotes SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits

This compound enhances insulin signaling by inhibiting SHIP2.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism as reported in the literature.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
Human SHIP2Ki0.44 µM[1]
Murine SHIP2IC500.18 µM
Human SHIP2IC500.57 µM
Human SHIP1IC5021 µM
Human PTENIC50>50 µM
Human SynaptojaninIC50>50 µM
Human MyotubularinIC50>50 µM

Table 2: Effects of this compound on Glucose Metabolism in L6 Myotubes

ParameterConditionResultReference
Akt Phosphorylation (Ser473)Insulin-stimulatedIncreased[1]
Glucose Consumption48h treatment with 1 nM insulinConcentration-dependent increase[2]
Glucose Uptake-Increased[1]
GLUT1 mRNA Expression48h treatmentSignificantly induced[1]
GLUT4 mRNA Expression48h treatmentNo significant change[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and those described in studies involving this compound and other SHIP2 inhibitors.

Cell Culture and Differentiation of L6 Myotubes

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The differentiation medium is replaced every 48 hours for 4-7 days.

Western Blot for Akt Phosphorylation

Western Blot Workflow for p-Akt Start Differentiated L6 Myotubes Serum_Starve Serum Starvation (e.g., 4h in serum-free DMEM) Start->Serum_Starve Treatment Treat with this compound (e.g., 10 µM for 1h) Serum_Starve->Treatment Insulin_Stim Insulin Stimulation (e.g., 100 nM for 15 min) Treatment->Insulin_Stim Lysis Cell Lysis (RIPA buffer) Insulin_Stim->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Akt Ser473, anti-total-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Workflow for assessing Akt phosphorylation.
  • Serum Starvation: Differentiated L6 myotubes are serum-starved for 4-18 hours in DMEM.

  • Inhibitor Treatment: Cells are pre-incubated with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Insulin Stimulation: Insulin (e.g., 100 nM) is added to the medium for a short period (e.g., 15 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

2-Deoxyglucose (2-DOG) Uptake Assay

2-Deoxyglucose Uptake Assay Workflow Start Differentiated L6 Myotubes Serum_Starve Serum Starvation (e.g., 18h in DMEM with 0.2% BSA) Start->Serum_Starve Treatment Treat with this compound (e.g., 10 µM for 48h) Serum_Starve->Treatment Insulin_Stim Insulin Stimulation (e.g., 100 nM for 15 min in KRH buffer) Treatment->Insulin_Stim Glucose_Uptake Add [3H]-2-Deoxyglucose (e.g., 0.5 µCi/mL for 5 min) Insulin_Stim->Glucose_Uptake Wash Wash with Ice-Cold KRH Buffer Glucose_Uptake->Wash Lysis Cell Lysis (e.g., 0.05 N NaOH) Wash->Lysis Scintillation Liquid Scintillation Counting Lysis->Scintillation

Workflow for measuring glucose uptake.
  • Cell Preparation: Differentiated L6 myotubes are serum-starved overnight (approximately 18 hours) in DMEM containing 0.2% bovine serum albumin (BSA).[3]

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • Insulin Stimulation: Cells are washed and incubated in Krebs-Ringer-HEPES (KRH) buffer. Insulin (e.g., 100 nM) is then added for 15 minutes.[4]

  • Glucose Uptake: Radiolabeled 2-deoxy-D-[3H]glucose is added to the wells for a short incubation period (e.g., 5 minutes).[4]

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold KRH buffer. The cells are then lysed with a sodium hydroxide solution.[4]

  • Measurement: The radioactivity in the cell lysates is measured by liquid scintillation counting to determine the amount of glucose uptake.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression
  • Cell Treatment and RNA Extraction: Differentiated L6 myotubes are treated with this compound for 48 hours. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression level of GLUT1 mRNA is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of SHIP2 in glucose metabolism. Its ability to potentiate insulin signaling through the PI3K/Akt pathway, leading to increased glucose uptake and GLUT1 expression, highlights the therapeutic potential of SHIP2 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other SHIP2 inhibitors in the context of metabolic diseases.

References

In-depth Technical Guide: The Discovery and Development of AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). Developed by Astellas Pharma, this thiophene-based compound has emerged as a significant tool for investigating the role of SHIP2 in cellular signaling pathways, particularly in the context of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction and Discovery

Chemical Properties:

PropertyValue
Chemical Name 3-((2,4-Dichlorobenzyl)oxy)-N-((2,6-difluorophenyl)methyl)thiophene-2-carboxamide
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO (50 mg/mL)

Mechanism of Action and In Vitro Activity

This compound functions as a competitive and reversible inhibitor of SHIP2. SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby acting as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in enhanced downstream signaling through Akt.

Quantitative In Vitro Data:

ParameterSpeciesValue (µM)
Kᵢ (hSHIP2) Human0.44[1]
IC₅₀ (mSHIP2) Mouse0.18
IC₅₀ (hSHIP2) Human0.57
IC₅₀ (hSHIP1) Human21
IC₅₀ (hPTEN) Human>50
IC₅₀ (h-synaptojanin) Human>50
IC₅₀ (h-myotubularin) Human>50

These data demonstrate the high potency of this compound for SHIP2 and its significant selectivity over the related phosphatase SHIP1 and other inositol phosphatases.

Preclinical Development and In Vivo Studies

The primary therapeutic indication explored for this compound is type 2 diabetes. Studies in cellular and animal models have demonstrated its potential to improve glucose metabolism.

Cellular Studies in L6 Myotubes

In rat L6 myotubes, a skeletal muscle cell line, this compound has been shown to:

  • Increase insulin-induced phosphorylation of Akt at Ser473.[1]

  • Enhance glucose consumption and glucose uptake.[1][2]

  • Upregulate the expression of the glucose transporter GLUT1 mRNA, but not GLUT4, after prolonged treatment.[1][2]

In Vivo Studies in Diabetic Mice

While specific in vivo study protocols for this compound are not publicly detailed, the general model for testing SHIP2 inhibitors involves diabetic db/db mice.[3] These mice exhibit insulin resistance and hyperglycemia, making them a relevant model for type 2 diabetes.[3] Treatment with SHIP2 inhibitors in these models has been shown to be associated with improved insulin sensitivity.[3]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

The inhibitory action of this compound directly impacts the insulin signaling cascade. The following diagram illustrates the central role of SHIP2 and the effect of its inhibition by this compound.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt activates SHIP2->PIP2 dephosphorylates This compound This compound This compound->SHIP2 inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Inhibition of SHIP2 by this compound enhances insulin signaling.

Experimental Workflow: In Vitro SHIP2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on SHIP2 using a malachite green-based phosphate detection assay.

SHIP2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound dilutions Incubate Incubate SHIP2 with this compound Compound_Prep->Incubate Enzyme_Prep Prepare SHIP2 enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare PIP3 substrate solution Add_Substrate Add PIP3 to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Reaction_Incubation Incubate at RT Add_Substrate->Reaction_Incubation Add_Malachite_Green Add Malachite Green Reagent Reaction_Incubation->Add_Malachite_Green Color_Development Incubate for color development Add_Malachite_Green->Color_Development Measure_Absorbance Measure Absorbance at ~620 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against SHIP2.

Detailed Experimental Protocols

While specific, detailed protocols from the original discovery papers are not fully available in the public domain, the following are representative protocols based on standard methodologies for the key experiments cited.

SHIP2 Inhibition Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate released from the PIP3 substrate by SHIP2.

Materials:

  • Recombinant human SHIP2 enzyme

  • This compound

  • Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)[4][5]

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for no-inhibitor control and no-enzyme control.

  • Add 20 µL of SHIP2 enzyme solution to each well (except no-enzyme control) and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of PIP3 substrate solution to all wells.

  • Incubate the plate for 30 minutes at room temperature.

  • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of phosphate released.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Akt Phosphorylation Assay in L6 Myotubes

This Western blot-based assay measures the level of phosphorylated Akt (p-Akt) as an indicator of insulin pathway activation.

Materials:

  • L6 myotubes

  • This compound

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture L6 myoblasts and differentiate them into myotubes.

  • Serum-starve the myotubes for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-Akt and total Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DOG), into the cells.

Materials:

  • L6 myotubes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxyglucose

  • Scintillation fluid and counter

Procedure:

  • Differentiate L6 myoblasts into myotubes in a multi-well plate.

  • Serum-starve the myotubes for 4-6 hours.

  • Wash the cells with KRH buffer.

  • Pre-treat the cells with this compound for 1 hour in KRH buffer.

  • Stimulate with insulin (e.g., 100 nM) for 30 minutes.

  • Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes.

  • Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the lysate.

Synthesis

The detailed synthesis of this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the formation of an amide bond between a thiophene carboxylic acid derivative and a substituted benzylamine.

Pharmacokinetics and Metabolism

There is limited publicly available information on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of this compound. Such studies are crucial for the development of any compound as a therapeutic agent and are typically conducted during later preclinical stages.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of SHIP2. Its high potency and selectivity have enabled detailed investigations into the impact of SHIP2 inhibition on the insulin signaling pathway and glucose metabolism. The preclinical data strongly suggest that pharmacological inhibition of SHIP2 could be a viable therapeutic strategy for the treatment of type 2 diabetes. Further studies, particularly those detailing its in vivo efficacy, pharmacokinetics, and safety profile, will be critical in determining its potential for clinical development.

References

In-Depth Technical Guide: AS1938909 and its Interaction with Target Protein SHIP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a small molecule inhibitor that has garnered significant interest within the scientific community for its potent and selective inhibition of the Src homology 2 (SH2) domain-containing inositol-5-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in numerous cellular processes including glucose metabolism, cell growth, and survival.[3][4] Dysregulation of this pathway is implicated in various diseases, most notably type 2 diabetes and cancer. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, SHIP2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Target Interaction: this compound and SHIP2

This compound acts as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action involves binding to the active site of SHIP2, thereby preventing the dephosphorylation of its primary substrate, phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3).[3] This inhibition leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the subsequent activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high affinity for SHIP2 and selectivity over other related phosphatases.

Target Parameter Value Species Reference
SHIP2Ki0.44 µMHuman[1][2]
SHIP2IC500.57 µMHuman[1][3]
SHIP2IC500.18 µMMouse[1]
SHIP1IC5021 µMHuman[1][3]
PTENIC50> 50 µMHuman[1]
SynaptojaninIC50> 50 µMHuman[1]
MyotubularinIC50> 50 µMHuman[1]

Signaling Pathway

The inhibition of SHIP2 by this compound directly impacts the PI3K/Akt signaling pathway. Under normal physiological conditions, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. SHIP2 counteracts this by dephosphorylating PI(3,4,5)P3 at the 5' position to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound increases the cellular levels of PI(3,4,5)P3, leading to the recruitment and activation of Akt. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, culminating in diverse cellular responses such as increased glucose uptake and cell survival.

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Phosphorylation Response Cellular Responses (e.g., Glucose Uptake) Downstream->Response Regulation

This compound inhibits SHIP2, leading to increased Akt activation.

Experimental Protocols

The following sections outline the general methodologies used to characterize the interaction of this compound with SHIP2 and its downstream cellular effects. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

SHIP2 Inhibition Assay (Phosphate Release)

This assay quantifies the inhibitory effect of this compound on the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Workflow:

SHIP2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Recombinant SHIP2, Substrate (e.g., Ins(1,3,4,5)P4), and this compound dilutions incubation Incubate SHIP2 with varying concentrations of this compound reagent_prep->incubation add_substrate Initiate reaction by adding substrate incubation->add_substrate reaction_incubation Incubate at 37°C add_substrate->reaction_incubation stop_reaction Stop reaction reaction_incubation->stop_reaction detect_phosphate Measure released inorganic phosphate (e.g., Malachite Green assay) stop_reaction->detect_phosphate calculate_ic50 Calculate IC50 value detect_phosphate->calculate_ic50

Workflow for determining SHIP2 inhibition by this compound.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, and 10 mM MgCl2) is prepared.

    • Enzyme: Recombinant human or mouse SHIP2 is diluted in assay buffer to the desired concentration.

    • Substrate: A stock solution of a SHIP2 substrate, such as inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), is prepared.

    • Inhibitor: A dilution series of this compound is prepared in the assay buffer containing a small percentage of DMSO.

  • Reaction Setup:

    • In a 96-well plate, SHIP2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at room temperature.

    • The reaction is initiated by the addition of the substrate.

  • Incubation and Termination:

    • The reaction mixture is incubated at 37°C for a specific time, allowing for enzymatic activity.

    • The reaction is terminated by the addition of a stop solution, which often contains the colorimetric reagent for phosphate detection.

  • Phosphate Detection:

    • The amount of inorganic phosphate released is quantified using a sensitive method such as a Malachite Green-based assay. The absorbance is measured at the appropriate wavelength.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the downstream cellular effects of this compound by measuring the phosphorylation status of Akt in a cell-based model, such as L6 myotubes.[1]

Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis culture_cells Culture L6 myotubes treat_cells Treat cells with this compound and/or insulin culture_cells->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-pAkt, anti-total Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect quantify_bands Quantify band intensity detect->quantify_bands normalize Normalize p-Akt to total Akt quantify_bands->normalize

Workflow for Western blot analysis of Akt phosphorylation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • L6 myoblasts are cultured and differentiated into myotubes.

    • Cells are serum-starved and then treated with various concentrations of this compound for a specified duration, often with or without subsequent insulin stimulation.

  • Protein Extraction and Quantification:

    • Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is then stripped and re-probed with an antibody for total Akt to serve as a loading control.

  • Data Analysis:

    • The band intensities are quantified using densitometry software.

    • The level of phosphorylated Akt is normalized to the level of total Akt to determine the relative increase in phosphorylation.

Glucose Uptake Assay

This assay measures the effect of this compound on the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose.

Detailed Methodology:

  • Cell Culture and Treatment:

    • L6 myotubes are cultured and differentiated in multi-well plates.

    • Cells are serum-starved and then pre-incubated with this compound at various concentrations.

  • Glucose Uptake Measurement:

    • The cells are washed with a glucose-free buffer and then incubated with a solution containing a known concentration of 2-deoxy-D-[3H]glucose (or another labeled glucose analog) for a short period.

    • The uptake is terminated by washing the cells rapidly with ice-cold buffer.

  • Quantification:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The protein concentration in each well is determined to normalize the glucose uptake values.

  • Data Analysis:

    • The rate of glucose uptake is calculated and compared between treated and untreated cells to determine the effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of SHIP2 inhibition in various disease models. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for novel therapeutic strategies.

References

AS1938909: A Technical Review of a Potent SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a synthetic, cell-permeable thiophenecarboxamide that has been identified as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular metabolism. In preclinical studies, this small molecule has demonstrated the ability to enhance intracellular insulin signaling, increase glucose uptake and consumption, and stimulate the expression of the glucose transporter GLUT1 in skeletal muscle cells. This in-depth technical guide provides a comprehensive review of the available literature on this compound, including its mechanism of action, in vitro efficacy, and its effects on key cellular processes. Detailed experimental methodologies for the evaluation of SHIP2 inhibitors are also presented, along with a summary of its known physicochemical properties. To date, there is no publicly available information regarding the clinical development or synthesis of this compound.

Introduction

The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway plays a central role in a multitude of cellular functions, including glucose homeostasis, cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in various metabolic disorders, most notably type 2 diabetes and obesity. SHIP2 exerts its regulatory function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger that recruits and activates Akt. By reducing the levels of PtdIns(3,4,5)P3, SHIP2 effectively dampens downstream insulin signaling.

The targeted inhibition of SHIP2 has emerged as a promising therapeutic strategy for enhancing insulin sensitivity and improving glycemic control. Small molecule inhibitors of SHIP2, such as this compound, offer the potential to restore proper signaling through the PI3K/Akt pathway, thereby addressing the underlying molecular pathology of insulin resistance.

This compound, a thiophenecarboxamide derivative developed by Astellas Pharma, has been characterized as a potent and selective inhibitor of SHIP2.[1][2] This document serves as a technical guide, summarizing the current knowledge of this compound and providing detailed experimental frameworks for its study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 3-((2,4-dichlorobenzyl)oxy)-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO

In Vitro Pharmacology

Enzymatic Activity and Selectivity

This compound is a potent and competitive inhibitor of SHIP2. The inhibitory activity and selectivity of this compound against a panel of related phosphatases are summarized in Table 2.

Enzyme/PhosphataseInhibition Data
Human SHIP2 (hSHIP2) Kᵢ = 0.44 µM
Human SHIP2 (hSHIP2) IC₅₀ = 0.57 µM
Murine SHIP2 (mSHIP2) IC₅₀ = 0.18 µM
Human SHIP1 (hSHIP1) IC₅₀ = 21 µM
Human PTEN IC₅₀ > 50 µM
Human Synaptojanin IC₅₀ > 50 µM
Human Myotubularin IC₅₀ > 50 µM

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of SHIP2. This leads to an accumulation of PtdIns(3,4,5)P3 at the plasma membrane, resulting in the enhanced recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, culminating in increased glucose metabolism and the upregulation of glucose transporter expression.

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IR Insulin Receptor PI3K PI3K IR->PI3K activates PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PtdIns(4,5)P2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits PDK1->Akt phosphorylates pAkt p-Akt (Ser473) Akt->pAkt activation GlucoseMetabolism Increased Glucose Metabolism pAkt->GlucoseMetabolism GLUT1_vesicle GLUT1 Vesicle pAkt->GLUT1_vesicle promotes translocation TranscriptionFactors Transcription Factors pAkt->TranscriptionFactors regulates GLUT1_vesicle->IR inserts into membrane GLUT1_mRNA GLUT1 mRNA Expression TranscriptionFactors->GLUT1_mRNA Insulin Insulin Insulin->IR

Caption: this compound inhibits SHIP2, leading to increased Akt phosphorylation and enhanced glucose metabolism.

Experimental Protocols

The following sections provide representative, detailed protocols for key experiments used to characterize this compound. These are intended as illustrative examples and may require optimization for specific laboratory conditions.

SHIP2 Enzymatic Inhibition Assay

This protocol describes a common method for measuring SHIP2 phosphatase activity and determining the inhibitory potential of compounds like this compound.

SHIP2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Assay Buffer, Substrate (PtdIns(3,4,5)P3), and Recombinant SHIP2 Plate Add Assay Buffer, This compound/DMSO, and SHIP2 to a 96-well plate Reagents->Plate Compound Prepare serial dilutions of this compound in DMSO Compound->Plate Incubate1 Pre-incubate at room temperature Plate->Incubate1 Add_Substrate Initiate reaction by adding PtdIns(3,4,5)P3 Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop reaction with Malachite Green Reagent Incubate2->Stop_Reaction Read_Absorbance Measure absorbance at 620 nm Stop_Reaction->Read_Absorbance Analyze Calculate % inhibition and determine IC50/Ki values Read_Absorbance->Analyze

Caption: Workflow for a SHIP2 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

    • Substrate: Prepare a stock solution of PtdIns(3,4,5)P3 in the assay buffer.

    • Enzyme: Dilute recombinant human SHIP2 to the desired concentration in the assay buffer.

    • Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, this compound or DMSO (vehicle control), and the diluted SHIP2 enzyme.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the phosphatase reaction by adding the PtdIns(3,4,5)P3 substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a malachite green-based phosphate detection reagent.

  • Data Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • The amount of inorganic phosphate released is proportional to the absorbance.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ and Kᵢ values by fitting the data to a dose-response curve.

Akt Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cell-based assay.

Akt_Phosphorylation_Assay cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Analysis Seed_Cells Seed L6 myoblasts and differentiate into myotubes Starve_Cells Serum-starve myotubes Seed_Cells->Starve_Cells Treat_Cells Treat with this compound followed by insulin stimulation Starve_Cells->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Determine protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with BSA or milk Transfer->Block Primary_Ab Incubate with primary antibodies (anti-pAkt-Ser473, anti-total Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect Image_Acquisition Capture chemiluminescent image Detect->Image_Acquisition Densitometry Quantify band intensity Image_Acquisition->Densitometry Normalize Normalize p-Akt signal to total Akt Densitometry->Normalize

Caption: Workflow for assessing Akt phosphorylation by Western blot.

Methodology:

  • Cell Culture and Treatment:

    • Culture L6 myoblasts and differentiate them into myotubes.

    • Serum-starve the myotubes for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an appropriate substrate.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Data Analysis:

    • Capture the chemiluminescent signals using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

Glucose Uptake Assay

This protocol describes a method to measure the rate of glucose uptake in L6 myotubes following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate L6 myoblasts into myotubes in a 24-well plate.

    • Serum-starve the myotubes for 4-6 hours.

    • Treat the cells with this compound for the desired duration.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes at 37°C.

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates to normalize the glucose uptake data.

GLUT1 mRNA Expression Analysis (qRT-PCR)

This protocol details the steps to quantify the relative expression of GLUT1 mRNA in L6 myotubes treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate L6 myoblasts into myotubes.

    • Treat the cells with this compound for 24-48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Assess the quality and quantity of the RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin).

    • Use a SYBR Green-based detection method.

    • Run the PCR reaction on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene.

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

Clinical Development

A thorough search of publicly available clinical trial registries and literature reveals no information on any clinical trials of this compound. The development status of this compound by Astellas Pharma is not publicly known.

Conclusion

This compound is a valuable research tool for investigating the role of SHIP2 in cellular signaling and metabolism. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of SHIP2 inhibition. The preclinical data suggest that pharmacological inhibition of SHIP2 with compounds like this compound could be a viable therapeutic approach for conditions characterized by insulin resistance. However, the lack of publicly available data on its synthesis and clinical development status limits a full assessment of its therapeutic potential. Further research is warranted to explore the in vivo efficacy, safety, and pharmacokinetic profile of this compound and to fully delineate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AS1938909 is a potent, cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By inhibiting SHIP2, this compound effectively modulates the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to increased intracellular insulin signaling and enhanced glucose metabolism. These characteristics make this compound a valuable tool for research in diabetes, obesity, and other metabolic disorders.

Data Presentation

This compound exhibits high potency and selectivity for SHIP2. The following table summarizes its inhibitory activity against various phosphatases.

Target EnzymeSpeciesInhibition Constant (Kᵢ)IC₅₀
SHIP2 Human (hSHIP2)0.44 µM [1]0.57 µM [2]
SHIP2Murine (mSHIP2)0.18 µM[2]
SHIP1Human (hSHIP1)21 µM[2]
PTENHuman (hPTEN)> 50 µM[2]
SynaptojaninHuman (h-synaptojanin)> 50 µM[2]
MyotubularinHuman (h-myotubularin)> 50 µM[2]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of SHIP2, a key negative regulator of the PI3K signaling pathway. In response to insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a range of downstream targets, promoting glucose uptake, glycogen synthesis, and cell survival.

SHIP2 terminates this signaling cascade by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound sustains the levels of PIP3, leading to prolonged activation of Akt and enhanced downstream insulin signaling.

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates GLUT1 GLUT1 Glucose_Uptake Increased Glucose Uptake Insulin Insulin Insulin->Insulin_Receptor This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Ser473) Akt->pAkt pAkt->GLUT1 Promotes translocation to membrane GLUT1_mRNA Increased GLUT1 mRNA pAkt->GLUT1_mRNA Increases expression Glucose Glucose Glucose->GLUT1 Transport

This compound signaling pathway in insulin action.

Experimental Protocols

In Vitro SHIP2 Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of this compound on SHIP2 using a malachite green-based phosphate detection assay. The assay measures the amount of inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃).

Materials:

  • Recombinant human SHIP2 enzyme (truncated form containing the catalytic domain is sufficient)

  • PtdIns(3,4,5)P₃ substrate

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (commercial kits are recommended)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~620-660 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Reaction: a. In a 96-well plate, add 10 µL of the diluted this compound or vehicle (Assay Buffer with the same final concentration of DMSO). b. Add 20 µL of recombinant SHIP2 enzyme diluted in Assay Buffer to each well. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 20 µL of PtdIns(3,4,5)P₃ substrate diluted in Assay Buffer. The final substrate concentration should be at or near its Kₘ for SHIP2. e. Incubate the reaction at 37°C for 30 minutes.

  • Phosphate Detection: a. Stop the enzymatic reaction by adding 50 µL of the Malachite Green Reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 620-660 nm). b. Subtract the absorbance of the no-enzyme control from all other readings. c. Plot the percentage of SHIP2 inhibition versus the logarithm of the this compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

SHIP2_Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, SHIP2 enzyme, and PtdIns(3,4,5)P3 substrate Start->Prepare_Reagents Add_Inhibitor Add this compound or vehicle to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add SHIP2 enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15 min at RT Add_Enzyme->Pre_Incubate Add_Substrate Add PtdIns(3,4,5)P3 to start reaction Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for 30 min at 37°C Add_Substrate->Incubate_Reaction Add_Malachite_Green Add Malachite Green Reagent to stop reaction Incubate_Reaction->Add_Malachite_Green Incubate_Color Incubate for 20 min at RT for color development Add_Malachite_Green->Incubate_Color Read_Absorbance Measure absorbance at ~640 nm Incubate_Color->Read_Absorbance Analyze_Data Calculate % inhibition and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro SHIP2 enzymatic assay.
Analysis of Akt Phosphorylation in L6 Myotubes

This protocol details the use of Western blotting to assess the effect of this compound on insulin-stimulated Akt phosphorylation at Serine 473 in L6 myotubes.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Serum-free medium

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation: a. Culture L6 myoblasts to confluence. b. Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.

  • Treatment: a. Serum-starve the differentiated L6 myotubes for 4 hours in serum-free medium. b. Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour. c. Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total Akt for normalization.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Akt signal to the total Akt signal. c. Compare the levels of Akt phosphorylation between different treatment groups.

Glucose Uptake Assay in L6 Myotubes

This protocol describes a method to measure the effect of this compound on glucose uptake in L6 myotubes using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

  • Differentiated L6 myotubes in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B (as a negative control for glucose transport)

  • 0.1 M NaOH

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: a. Differentiate L6 myoblasts into myotubes in a 24-well plate. b. Wash the myotubes twice with KRH buffer.

  • Treatment: a. Incubate the cells with this compound or vehicle in KRH buffer for 1 hour at 37°C. b. Add insulin (optional, to assess insulin-stimulated glucose uptake) for 20 minutes.

  • Glucose Uptake: a. Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C. b. To determine non-specific uptake, pre-treat some wells with cytochalasin B before adding the radiolabeled glucose.

  • Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold PBS. b. Lyse the cells by adding 0.1 M NaOH to each well.

  • Measurement: a. Transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings. b. Normalize the data to the protein concentration in each well. c. Express the results as a fold change relative to the vehicle-treated control.

GLUT1 mRNA Expression Analysis by qPCR

This protocol outlines the steps to quantify the effect of this compound on the mRNA expression of the glucose transporter GLUT1 in L6 myotubes using quantitative real-time PCR (qPCR).[3]

Materials:

  • Differentiated L6 myotubes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for GLUT1 and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: a. Treat differentiated L6 myotubes with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for GLUT1 or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene in each sample. b. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

References

AS1938909 Cell Culture Treatment Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of Akt and downstream signaling cascades. This modulation of the PI3K/Akt pathway makes this compound a valuable tool for studying various cellular processes, including glucose metabolism, cell growth, and survival. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on key experiments to assess its biological activity.

Mechanism of Action

This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[1] Its inhibitory activity is highly selective for SHIP2 over other related phosphatases, including SHIP1. The primary mechanism of action involves the inhibition of SHIP2's phosphatase activity, which dephosphorylates PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By blocking this conversion, this compound increases the cellular levels of PIP3, leading to the recruitment and activation of Akt at the plasma membrane. Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular functions.

AS1938909_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PDK1->Akt_mem Phosphorylates Downstream Downstream Cellular Effects Akt_mem->Downstream Activates InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Activates Insulin Insulin Insulin->InsulinReceptor SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt_cyto Akt

This compound inhibits SHIP2, increasing PIP3 and activating Akt signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (µM)Ki (µM)Reference
SHIP2human0.570.44[1]
SHIP2mouse0.18-[1]
SHIP1human21-[1]
PTENhuman>50-[1]
Synaptojaninhuman>50-[1]
Myotubularinhuman>50-[1]

Table 2: Effects of this compound on Cellular Processes

Cell LineAssayConcentration (µM)Treatment TimeObserved EffectReference
L6 MyotubesAkt Phosphorylation (Ser473)1030 minIncreased phosphorylation[2]
L6 MyotubesGlucose Consumption1-1048 hIncreased glucose consumption[2]
L6 MyotubesGlucose Uptake1-1048 hIncreased glucose uptake[2]
L6 MyotubesGLUT1 mRNA Expression1048 hSignificantly induced expression[2]
Multiple Myeloma (MM1)Cell Viability1024 hReduced cell viability (with IL-6)
3T3-L1 AdipocytesGlucose UptakeNot specifiedNot specifiedExpected to increase glucose uptake

Experimental Protocols

1. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of Akt at Serine 473 (pAkt-Ser473) in L6 myotubes.

Western_Blot_Workflow A 1. Cell Culture and Treatment (L6 Myotubes) B 2. This compound Treatment (e.g., 10 µM for 30 min) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE and Protein Transfer (PVDF) D->E F 6. Blocking and Antibody Incubation (Primary: anti-pAkt, anti-Akt; Secondary: HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Workflow for Western blot analysis of pAkt levels.

Materials:

  • L6 myotubes

  • DMEM with 2% horse serum

  • This compound (stock solution in DMSO)

  • Insulin (optional, as a positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. To differentiate into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and culture for 5-7 days.

  • Treatment:

    • Starve differentiated L6 myotubes in serum-free DMEM for 2-4 hours.

    • Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes. For a positive control, treat cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pAkt-Ser473 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Express pAkt levels as a ratio to total Akt.

2. Glucose Uptake Assay

This protocol describes a method to measure 2-deoxy-D-[³H]glucose uptake in L6 myotubes or 3T3-L1 adipocytes treated with this compound.

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B (as an inhibitor of glucose transport)

  • NaOH

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate L6 or 3T3-L1 cells as described in standard protocols.

  • Treatment:

    • Wash the differentiated cells twice with warm PBS.

    • Incubate the cells in serum-free medium containing the desired concentrations of this compound or vehicle for 48 hours.

  • Glucose Uptake Measurement:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells in KRH buffer for 30 minutes at 37°C.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (e.g., 10 µM). Include wells with cytochalasin B (e.g., 20 µM) to determine non-specific uptake.

    • Incubate for 5-10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.5 M NaOH.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values. Normalize the data to the protein concentration of each well.

3. Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) or vehicle (DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value if applicable.

Concluding Remarks

This compound is a valuable research tool for investigating the roles of SHIP2 and the PI3K/Akt signaling pathway in various cellular contexts. The protocols provided here offer a framework for assessing its effects on key cellular processes. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental conditions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2][3][4][5] SHIP2 is a key regulator in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for various cellular processes including glucose metabolism, cell growth, and survival.[1][3][4] By inhibiting SHIP2, this compound has been demonstrated to activate intracellular insulin signaling, increase glucose metabolism, enhance Akt phosphorylation, and up-regulate the expression of glucose transporter 1 (GLUT1) mRNA in L6 myotubes.[1][2][3][4][5] These properties make this compound a valuable tool for researchers studying metabolic disorders and cancer biology.[2][4]

Physicochemical and Solubility Data

This compound is an off-white solid with the following properties:

PropertyValueReference
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S[1][2][5]
Molecular Weight 428.28 g/mol [1][2][5]

The solubility of this compound in various solvents is summarized below. It is recommended to prepare stock solutions at a higher concentration and then dilute to the desired final concentration for experiments.

SolventSolubilityReference
DMSO 50 mg/mL[1][2][3][6][7][8]
Ethanol 20-100 mg/mL[2][5][6][7][8][9]
Water 10 mg/mL[1][2][5][8][9]

Note: There are conflicting reports on the solubility in ethanol. Researchers should determine the optimal solubility for their specific batch and experimental conditions.

Biological Activity and Selectivity

This compound is a potent inhibitor of SHIP2 with good selectivity over other related phosphatases.

TargetInhibition MetricValue (µM)Reference
Human SHIP2 Kᵢ0.44[1][2][3][4][5]
Human SHIP2 IC₅₀0.57[1][2][3][4][5]
Mouse SHIP2 IC₅₀0.18[1][2][3][4][5]
Human SHIP1 IC₅₀21[1][2][3][4][5]
Human PTEN IC₅₀>50[1][2][3][4][5]
Human Synaptojanin IC₅₀>50[1][2][3][4][5]
Human Myotubularin IC₅₀>50[1][2][3][4][5]

Signaling Pathway

This compound exerts its effects by inhibiting SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). The inhibition of SHIP2 leads to an accumulation of PIP3 at the plasma membrane, which in turn promotes the recruitment and activation of downstream effectors such as Akt.

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt Recruits and Activates SHIP2->PIP2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt pAkt (Active) Akt->pAkt Phosphorylation Cellular_Responses Cellular Responses (e.g., Glucose Metabolism, Cell Survival) pAkt->Cellular_Responses Promotes Growth_Factor Growth Factor (e.g., Insulin) Growth_Factor->RTK Binds WB_Workflow cluster_workflow Western Blot Workflow Start Seed Cells Treat Treat with this compound and/or Stimulant Start->Treat Lyse Cell Lysis and Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection and Imaging Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze End Results Analyze->End

References

Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for various cellular processes, including glucose metabolism, cell growth, and survival.[3][4] By inhibiting SHIP2, this compound enhances insulin signaling, leading to increased Akt phosphorylation and glucose uptake in cells like L6 myotubes.[1][2] These application notes provide detailed information on the stability, storage, and experimental protocols for the effective use of this compound in research settings.

Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S[5]
Molecular Weight 428.28 g/mol [5]
Appearance Off-white solid[5]
Purity ≥95% by HPLC[5]
Solubility 50 mg/mL in DMSO[5][6]
Ki for human SHIP2 0.44 µM[1]
IC₅₀ for mouse SHIP2 0.18 µM[1]
IC₅₀ for human SHIP2 0.57 µM[1]
IC₅₀ for human SHIP1 21 µM[1]
IC₅₀ for hPTEN, h-synaptojanin, h-myotubularin > 50 µM[1]

Stability and Storage Conditions

Proper handling and storage of this compound are critical to maintain its activity and ensure experimental reproducibility.

ConditionRecommendationDetails
Solid Form Store at 2-8°C, protected from light. The compound is shipped at ambient temperature or with blue ice.[2][5][6][7]The solid compound is stable for extended periods under these conditions.
DMSO Stock Solution Store in aliquots at -20°C, protected from light.[1]Stock solutions in DMSO are stable for up to 3 months at -20°C.[1] To minimize freeze-thaw cycles, it is recommended to prepare single-use aliquots. While some studies suggest that many compounds in DMSO are stable for multiple freeze-thaw cycles, specific data for this compound is not available, so caution is advised.[8][9]
Aqueous Solutions Prepare fresh for each experiment.The stability of this compound in aqueous solutions like cell culture media has not been extensively characterized. Therefore, it is recommended to dilute the DMSO stock into aqueous buffers or media immediately before use.

Signaling Pathway

This compound inhibits SHIP2, which is a critical negative regulator of the PI3K/Akt signaling pathway. The diagram below illustrates the mechanism of action.

SHIP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PI34P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Effects (e.g., Glucose Metabolism) pAkt->Downstream GrowthFactor Growth Factor (e.g., Insulin) GrowthFactor->RTK This compound This compound This compound->SHIP2 inhibits

Caption: SHIP2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell-based assays.

Stock_Solution_Workflow start Start: this compound (Solid) dissolve Dissolve in DMSO to make a 10 mM stock solution start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Dilute in pre-warmed cell culture medium to the final working concentration thaw->dilute use Use immediately in cell-based assay dilute->use

Caption: Workflow for this compound Solution Preparation.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Cell culture medium

Protocol:

  • Stock Solution Preparation (10 mM): a. Bring the vial of solid this compound to room temperature. b. Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 428.28, add 233.5 µL of DMSO). c. Vortex thoroughly to ensure the compound is completely dissolved. d. Dispense into single-use aliquots in sterile microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration immediately before adding to the cells. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock.

Cell-Based Assay: Akt Phosphorylation in L6 Myotubes

This protocol details a Western blot analysis to measure the effect of this compound on Akt phosphorylation at Serine 473 in L6 myotubes.

Western_Blot_Workflow start Seed L6 myoblasts and differentiate into myotubes starve Serum-starve myotubes start->starve treat Treat with this compound and/or Insulin starve->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-Akt, Total Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Analyze band intensities detect->analyze

Caption: Western Blot Workflow for p-Akt Detection.

Materials:

  • Differentiated L6 myotubes in culture plates

  • This compound working solution

  • Insulin solution

  • Serum-free culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Differentiation: a. Culture L6 myoblasts in DMEM with 10% fetal bovine serum. b. Induce differentiation into myotubes by switching to DMEM with 2% horse serum when cells reach confluence. Allow 4-6 days for differentiation.[10][11]

  • Cell Treatment: a. Serum-starve the differentiated L6 myotubes for 2-4 hours in serum-free medium. b. Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 30-60 minutes. c. Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice. c. Collect the cell lysates and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Functional Assay: Glucose Uptake in L6 Myotubes

This protocol describes a fluorescent glucose uptake assay using 2-NBDG to assess the functional effect of this compound on glucose metabolism in L6 myotubes.[12][13][14]

Glucose_Uptake_Workflow start Differentiated L6 myotubes in a 96-well plate starve Serum-starve myotubes start->starve treat Treat with this compound and/or Insulin starve->treat add_2NBDG Add 2-NBDG and incubate treat->add_2NBDG wash Wash cells with ice-cold PBS add_2NBDG->wash read_fluorescence Read fluorescence (Ex/Em ~485/535 nm) wash->read_fluorescence normalize Normalize to protein concentration (optional) read_fluorescence->normalize analyze Analyze data normalize->analyze

Caption: 2-NBDG Glucose Uptake Assay Workflow.

Materials:

  • Differentiated L6 myotubes in a 96-well black, clear-bottom plate

  • This compound working solution

  • Insulin solution

  • Serum-free, glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Ice-cold PBS

  • Fluorescence plate reader

Protocol:

  • Cell Culture and Differentiation: a. Seed and differentiate L6 myoblasts into myotubes in a 96-well black, clear-bottom plate as described in the previous protocol.

  • Cell Treatment: a. Serum-starve the myotubes for 2-4 hours in serum-free, glucose-free medium. b. Pre-treat the cells with this compound (or vehicle) for 30-60 minutes. c. Add insulin (or vehicle) and incubate for 15-30 minutes.

  • Glucose Uptake: a. Add 2-NBDG to each well at a final concentration of 50-100 µM. b. Incubate for 30-60 minutes at 37°C. c. Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Data Acquisition and Analysis: a. Add PBS to each well. b. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. c. (Optional) After reading the fluorescence, lyse the cells and perform a protein assay to normalize the fluorescence signal to the protein content in each well. d. Calculate the fold change in glucose uptake relative to the control conditions.

In Vitro SHIP2 Enzymatic Assay

This protocol outlines a malachite green-based assay to measure the in vitro inhibitory activity of this compound on recombinant SHIP2. This assay detects the release of inorganic phosphate from the SHIP2 substrate.[15]

Materials:

  • Recombinant human SHIP2 enzyme

  • This compound

  • SHIP2 substrate (e.g., PtdIns(3,4,5)P₃)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Malachite green reagent

  • 96-well plate

Protocol:

  • Assay Setup: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, the serially diluted this compound (or vehicle control), and the recombinant SHIP2 enzyme. c. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Enzymatic Reaction: a. Initiate the reaction by adding the SHIP2 substrate to each well. b. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: a. Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate produced by the enzymatic reaction. b. Incubate for 15-20 minutes at room temperature to allow color development. c. Measure the absorbance at approximately 620-650 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (wells without enzyme). b. Plot the absorbance against the inhibitor concentration. c. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

These protocols provide a foundation for utilizing this compound in your research. Optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental systems.

References

Application Notes and Protocols for Western Blot Analysis of pAkt (Ser473) Inhibition by AS1938909

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of AS1938909, a SHIP2 inhibitor, on the phosphorylation of Akt at Serine 473 (pAkt Ser473). This protocol is intended for researchers, scientists, and drug development professionals working on the PI3K/Akt signaling pathway.

Introduction

This compound is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway, which is crucial for numerous cellular processes including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of various diseases, including cancer and metabolic disorders.[3] this compound exerts its effects by inhibiting SHIP2, which is expected to lead to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, thereby promoting the phosphorylation and activation of Akt.[1][4] This document outlines the methodology to assess the impact of this compound on Akt phosphorylation using Western blotting.

Signaling Pathway

The PI3K/Akt signaling pathway is activated by various upstream signals, leading to the phosphorylation of Akt. SHIP2 negatively regulates this pathway by dephosphorylating PIP3. Inhibition of SHIP2 by this compound is expected to enhance Akt phosphorylation.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt pAkt (Ser473) Akt->pAkt Downstream Downstream Signaling pAkt->Downstream Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition

Caption: PI3K/Akt signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides a comprehensive protocol for performing a Western blot to analyze the effect of this compound on pAkt levels.

Materials and Reagents
ReagentSupplierCatalog Number
This compoundEchelon BiosciencesB-1938
Primary Antibody: Phospho-Akt (Ser473)Cell Signaling Technology#4060
Primary Antibody: Total AktCell Signaling Technology#9272
HRP-conjugated anti-rabbit IgG(Specify Supplier)(Specify Catalog #)
Protease Inhibitor Cocktail(Specify Supplier)(Specify Catalog #)
Phosphatase Inhibitor Cocktail(Specify Supplier)(Specify Catalog #)
BCA Protein Assay Kit(Specify Supplier)(Specify Catalog #)
PVDF Membrane(Specify Supplier)(Specify Catalog #)
ECL Detection Reagent(Specify Supplier)(Specify Catalog #)

Experimental Workflow

Caption: Western blot workflow for pAkt analysis.
Detailed Protocol

1. Cell Culture and Treatment

  • Culture cells of interest (e.g., HeLa or SiHa cervical cancer cells) to 70-80% confluency.[4]

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]

  • Following treatment, cells can be stimulated with an appropriate agonist (e.g., H₂O₂) to induce Akt phosphorylation if required for the experimental design.[4]

2. Cell Lysis and Protein Extraction

  • After treatment, wash cells with ice-cold PBS.[3]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Collect the supernatant containing the protein extract.[3]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]

4. SDS-PAGE

  • Normalize the protein concentration of all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[3]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[3]

  • Run the gel at 100-120V until the dye front reaches the bottom.[3]

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane.[3]

  • The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.

6. Blocking

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]

7. Primary Antibody Incubation

  • Incubate the membrane with the primary antibody against pAkt (Ser473) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.[3][6]

  • For the loading control, a separate membrane can be incubated with a primary antibody against total Akt.

8. Secondary Antibody Incubation

  • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[3]

9. Signal Detection

  • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Prepare the enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.[3]

  • Capture the chemiluminescent signal using a suitable imaging system.

10. Data Analysis

  • Perform densitometry analysis of the protein bands using software such as ImageJ.[7]

  • Normalize the pAkt signal to the total Akt signal to determine the relative phosphorylation level.

Data Presentation

Summarize the quantitative data from the densitometry analysis in a clear and structured table for easy comparison between different treatment conditions.

TreatmentConcentration (µM)pAkt/Total Akt Ratio (Normalized to Control)Standard Deviation
Vehicle Control-1.00± 0.XX
This compound1X.XX± 0.XX
This compound5X.XX± 0.XX
This compound10X.XX± 0.XX

References

Application Notes and Protocols for AS1938909-Mediated Glucose Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1] SHIP2 is a key negative regulator of the insulin signaling pathway, and its inhibition has been shown to enhance glucose metabolism.[1] These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in L6 myotubes, a widely used in vitro model for skeletal muscle glucose metabolism. The provided methodologies are based on established protocols for fluorescent glucose analog uptake assays.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of SHIP2.[1] By inhibiting SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the insulin signaling cascade. Elevated levels of PIP3 lead to the increased phosphorylation and activation of Akt (also known as Protein Kinase B), a central kinase in this pathway. Activated Akt, in turn, promotes the expression of Glucose Transporter Type 1 (GLUT1), leading to an increase in glucose transport into the cell.[1]

Signaling Pathway Diagram

AS1938909_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT1 GLUT1 Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP2 Dephosphorylates PIP3 to This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt GLUT1_mRNA GLUT1 mRNA Expression pAkt->GLUT1_mRNA Increases Glucose Glucose Glucose->GLUT1 GLUT1_mRNA->GLUT1 Leads to increased Glucose_Uptake_Workflow A 1. Seed L6 Myoblasts (2 x 10^4 cells/well) B 2. Differentiate to Myotubes (2% Horse Serum, 4-6 days) A->B C 3. Serum Starve (DMEM, 0.2% BSA, 2-4 hours) B->C D 4. Pre-incubate with this compound (in KRH buffer, 30 min) C->D E 5. Stimulate with Insulin (100 nM, 20 min) D->E F 6. Add 2-NBDG (100 µM, 30 min) E->F G 7. Wash Cells (Ice-cold KRH buffer) F->G H 8. Measure Fluorescence (Ex/Em = 485/535 nm) G->H

References

Application Notes and Protocols for AS1938909 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of Akt and its downstream signaling cascades. These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary neurons and microglia, to facilitate research into the therapeutic potential of SHIP2 inhibition in various physiological and pathological contexts.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of SHIP2.[1] SHIP2 dephosphorylates the 5-position of PIP3 to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). Inhibition of SHIP2 by this compound blocks this conversion, leading to an increase in intracellular levels of PIP3. This accumulation of PIP3 at the plasma membrane facilitates the recruitment and activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, modulating their activity and initiating a cascade of cellular responses.

AS1938909_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits and activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits PDK1->Akt phosphorylates Downstream Cell Survival, Growth, Proliferation Akt->Downstream promotes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Receptor->PI3K activates

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects observed in various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay TypeParameterValueReference
SHIP2HumanEnzymaticKi0.44 µM[1]
SHIP2MouseEnzymaticIC500.18 µM[1]
SHIP2HumanEnzymaticIC500.57 µM[1]
SHIP1HumanEnzymaticIC5021 µM[1]
PTENHumanEnzymaticIC50>50 µM[1]
SynaptojaninHumanEnzymaticIC50>50 µM[1]
MyotubularinHumanEnzymaticIC50>50 µM[1]

Table 2: Cellular Effects of this compound and Related SHIP2 Inhibitors

Cell TypeSpeciesInhibitorConcentrationEffectReference
L6 MyotubesRatThis compoundNot SpecifiedIncreased insulin-induced pAkt-Ser473 levels[1]
L6 MyotubesRatThis compoundNot SpecifiedEnhanced GLUT1 mRNA expression[1]
Primary Cortical NeuronsNot SpecifiedAS1949490Not SpecifiedEnhanced BDNF-induced Bdnf mRNA levels[2]
Primary MicrogliaMousePan-SHIP1/2 Inhibitor K161Not SpecifiedIncreased proliferation[1]
BV-2 MicrogliaMousePan-SHIP1/2 Inhibitor K118Not SpecifiedIncreased phagocytosis of dead neurons[1]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in primary cell culture. Optimal conditions may vary depending on the specific primary cell type and experimental goals.

Protocol 1: Preparation and Treatment of Primary Cortical Neurons

This protocol is adapted from established methods for primary cortical neuron culture and studies using SHIP2 inhibitors in these cells.[2]

Materials:

  • This compound (Solubilized in DMSO)

  • Primary cortical neurons (e.g., from E18 mouse or rat embryos)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding: Isolate and plate primary cortical neurons on coated culture vessels at a desired density (e.g., 1 x 105 cells/cm2). Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay, starting with a range from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes for signaling pathway studies (e.g., Akt phosphorylation) to 24-48 hours for functional assays (e.g., neuronal survival).

  • Downstream Analysis: Following incubation, cells can be processed for various analyses, such as:

    • Western Blotting: To assess the phosphorylation status of Akt (Ser473) and other downstream targets.

    • Immunocytochemistry: To visualize neuronal morphology and protein localization.

    • Neuronal Viability/Survival Assays: Using assays such as MTT, LDH release, or automated cell counting.[3][4][5]

    • mRNA Expression Analysis: Using qPCR to measure the expression of target genes.

Protocol_1_Workflow Start Start: Isolate and plate primary cortical neurons Culture Culture neurons for ≥ 7 DIV Start->Culture Prepare Prepare this compound working solutions Culture->Prepare Treat Treat neurons with This compound or vehicle Prepare->Treat Incubate Incubate for desired duration Treat->Incubate Analysis Downstream Analysis Incubate->Analysis WB Western Blot (pAkt, etc.) Analysis->WB ICC Immunocytochemistry Analysis->ICC Viability Viability/Survival Assay Analysis->Viability qPCR qPCR Analysis->qPCR

Caption: Workflow for this compound treatment of primary neurons.
Protocol 2: Assessment of Microglial Phagocytosis

This protocol is based on established methods for primary microglia culture and phagocytosis assays, with adaptations for studying the effects of SHIP2 inhibition.[1][6][7]

Materials:

  • This compound (Solubilized in DMSO)

  • Primary microglia (e.g., isolated from P0-P3 mouse or rat pups)

  • DMEM/F-10 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Fluorescently labeled substrates for phagocytosis (e.g., pHrodo-labeled E. coli bioparticles, fluorescently labeled amyloid-beta peptides, or apoptotic neuron debris)

  • Poly-D-lysine coated culture plates

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding: Isolate and plate primary microglia on coated culture vessels at a density of approximately 2 x 105 cells/cm2. Allow the cells to adhere and recover for 24 hours.

  • This compound Pre-treatment: Prepare this compound working solutions in microglial culture medium as described in Protocol 1. Replace the existing medium with the this compound-containing medium or vehicle control. Pre-incubate the microglia for a period of 1 to 24 hours.

  • Phagocytosis Assay:

    • Add the fluorescently labeled substrate to the wells.

    • Incubate for a period that allows for phagocytosis to occur (typically 1-4 hours).

    • Wash the cells thoroughly with cold PBS to remove non-internalized particles.

  • Quantification: The extent of phagocytosis can be quantified using several methods:

    • Fluorescence Microscopy: Capture images and quantify the fluorescent signal per cell using image analysis software.

    • Flow Cytometry: Harvest the cells and analyze the fluorescent intensity of the cell population.

    • Plate-based Fluorometry: Measure the total fluorescence in each well using a microplate reader.

Protocol_2_Workflow Start Start: Isolate and plate primary microglia Adhere Allow cells to adhere for 24 hours Start->Adhere Pretreat Pre-treat with this compound or vehicle Adhere->Pretreat AddSubstrate Add fluorescently labeled phagocytic substrate Pretreat->AddSubstrate Incubate Incubate to allow phagocytosis AddSubstrate->Incubate Wash Wash to remove non-internalized substrate Incubate->Wash Quantify Quantify Phagocytosis Wash->Quantify Microscopy Fluorescence Microscopy Quantify->Microscopy Flow Flow Cytometry Quantify->Flow Fluorometry Plate-based Fluorometry Quantify->Fluorometry

Caption: Workflow for microglial phagocytosis assay.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of SHIP2 in primary cell culture models. The provided protocols offer a starting point for researchers to explore the effects of SHIP2 inhibition on neuronal and microglial function. It is crucial to optimize experimental parameters, such as inhibitor concentration and incubation time, for each specific primary cell type and experimental question. The use of appropriate controls, including vehicle controls, is essential for the accurate interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of targeting the SHIP2/PI3K/Akt signaling pathway in a variety of diseases.

References

Troubleshooting & Optimization

AS1938909 potential off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1938909, a potent and competitive SHIP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] It acts as a small molecule inhibitor primarily used in phosphorylation and dephosphorylation research.[1][2]

Q2: What is the mechanism of action of this compound?

This compound inhibits the enzymatic activity of SHIP2. SHIP2 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By inhibiting SHIP2, this compound leads to an increase in the levels of PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway. This activation leads to cellular responses such as increased glucose metabolism and cell survival.[3][4]

Q3: What are the known off-target effects of this compound?

This compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases.[1][2] However, at higher concentrations, it can inhibit SHIP1. It shows minimal inhibition of other phosphatases such as PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM.[1][2][4] Researchers should be mindful of the potential for SHIP1 inhibition, especially when using high concentrations of the compound.

Troubleshooting Guides

Western Blot Analysis of p-Akt (Ser473) Levels

Issue: No or weak p-Akt signal after treatment with this compound.

  • Potential Cause 1: Suboptimal Cell Lysis. Phosphatases in the cell lysate can dephosphorylate Akt upon cell lysis.

    • Troubleshooting Tip: Ensure that your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) and protease inhibitors. Keep samples on ice at all times during preparation.[5]

  • Potential Cause 2: Insufficient this compound Concentration or Incubation Time. The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable increase in p-Akt.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A starting point could be in the range of 1-10 µM for 1-4 hours.

  • Potential Cause 3: Poor Antibody Quality or Dilution. The primary antibody against p-Akt (Ser473) may not be sensitive enough or may be used at a suboptimal dilution.

    • Troubleshooting Tip: Use a well-validated antibody from a reputable supplier. Optimize the antibody dilution according to the manufacturer's instructions. Include a positive control, such as lysates from cells treated with a known activator of the PI3K/Akt pathway (e.g., insulin or IGF-1), to validate the antibody and experimental procedure.[6]

  • Potential Cause 4: Issues with Western Blot Protocol. Problems with protein transfer, blocking, or antibody incubation can lead to weak or no signal.

    • Troubleshooting Tip: When blotting for phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions, as milk contains phosphoproteins that can increase background.[5] Ensure efficient transfer by checking your transfer buffer and membrane type.

qPCR Analysis of GLUT1 mRNA Expression

Issue: No significant increase in GLUT1 mRNA levels after this compound treatment.

  • Potential Cause 1: Inappropriate Time Point for RNA Isolation. The transcriptional response of GLUT1 to SHIP2 inhibition may be time-dependent.

    • Troubleshooting Tip: Conduct a time-course experiment. It has been reported that treatment of L6 myotubes with SHIP2 inhibitors for 48 hours significantly induced GLUT1 mRNA expression.[3] Shorter or longer incubation times may be optimal for other cell types.

  • Potential Cause 2: RNA Degradation. RNA is susceptible to degradation by RNases.

    • Troubleshooting Tip: Use RNase-free reagents and consumables. Work quickly and in a clean environment. Assess RNA integrity after extraction using methods like gel electrophoresis or a bioanalyzer.

  • Potential Cause 3: Suboptimal qPCR Assay Design. Poor primer design or inefficient reverse transcription can lead to inaccurate results.

    • Troubleshooting Tip: Design and validate qPCR primers for GLUT1 and a stable reference gene. Ensure the efficiency of your primers is between 90-110%. Use a high-quality reverse transcriptase and ensure complete removal of genomic DNA.

Quantitative Data Summary

TargetSpeciesAssay TypeValueUnitReference
hSHIP2HumanKi0.44µM[1][2]
mSHIP2MouseIC500.18µM[1][2]
hSHIP2HumanIC500.57µM[1][2]
hSHIP1HumanIC5021µM[1][2]
hPTENHumanIC50>50µM[1][2]
h-synaptojaninHumanIC50>50µM[1][2]
h-myotubularinHumanIC50>50µM[1][2]

Experimental Protocols

General Protocol for Assessing this compound Activity in Cell Culture
  • Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the compound in a culture medium to the desired final concentrations. Include a vehicle control (DMSO) in your experimental setup.

  • Cell Treatment: Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired period.

  • Endpoint Analysis:

    • For Western Blotting (p-Akt): After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration, and proceed with SDS-PAGE, protein transfer, and immunoblotting using antibodies against p-Akt (Ser473) and total Akt.

    • For qPCR (GLUT1 mRNA): After treatment, lyse cells and extract total RNA using a suitable kit. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR using primers for GLUT1 and a reference gene.

Visualizations

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Effectors pAkt->Downstream Activation GLUT1_mRNA GLUT1 mRNA Expression Downstream->GLUT1_mRNA Increased Transcription

Caption: Signaling pathway of this compound action.

experimental_workflow cluster_western Protein Analysis cluster_qpcr Gene Expression Analysis start Start: Seed Cells treatment Treat cells with This compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant rna_extraction RNA Extraction lysis->rna_extraction sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblot for p-Akt & Total Akt transfer->immunoblot western_result Analyze p-Akt levels immunoblot->western_result cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for GLUT1 & Reference Gene cdna_synthesis->qpcr qpcr_result Analyze GLUT1 mRNA expression qpcr->qpcr_result

Caption: Experimental workflow for this compound.

References

Troubleshooting AS1938909: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the SHIP2 inhibitor, AS1938909. The following guides and FAQs address common issues to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2] Its primary mechanism is to block the activity of SHIP2, an enzyme that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, which in turn promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a key component of the insulin signaling pathway.[1][2][3] This activation ultimately results in increased glucose metabolism and uptake in cells.[1][2][3]

Q2: What are the reported IC50 and Ki values for this compound?

The inhibitory potency of this compound has been characterized against several phosphatases. The key values are summarized in the table below.

TargetSpeciesValue TypeValueReference
SHIP2Human (hSHIP2)IC500.57 µM[1][2][3]
SHIP2Murine (mSHIP2)IC500.18 µM[1][2]
SHIP1Human (hSHIP1)IC5021 µM[1][2][3]
SHIP2Human (hSHIP2)Ki0.44 µM[1][2][4]
PTENHuman (hPTEN)IC50> 50 µM[1][2]
SynaptojaninHumanIC50> 50 µM[1][2]
MyotubularinHumanIC50> 50 µM[1][2]

Q3: I am observing inconsistent results with this compound in my cell-based assays. What are the potential causes?

Inconsistent results with this compound can arise from several factors. Here are some common areas to investigate:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment from a frozen stock solution.

  • Cell Line Variability: The expression levels of SHIP2 and other components of the PI3K/Akt pathway can vary significantly between different cell lines. This can affect the cellular response to this compound.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment with this compound can all influence the outcome. It is crucial to maintain consistent experimental parameters.

  • Off-Target Effects: While this compound shows good selectivity for SHIP2 over SHIP1 and other phosphatases, high concentrations may lead to off-target effects.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Problem: No significant increase in Akt phosphorylation is observed after treatment with this compound.

Potential CauseSuggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal effective concentration for your cell line.
Incorrect Treatment Duration Optimize the incubation time with this compound. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) can help determine the peak of Akt phosphorylation.
Low Basal PI3K Activity The effect of a SHIP2 inhibitor is dependent on the basal activity of the PI3K pathway. Consider stimulating the pathway with an appropriate growth factor (e.g., insulin, IGF-1) prior to or concurrently with this compound treatment.
Poor Compound Stability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Insensitivity Verify the expression of SHIP2 in your cell line using techniques like Western blotting or qPCR. If SHIP2 expression is low, the effect of the inhibitor may be minimal.

Experimental Protocols

Protocol: Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol provides a general framework for assessing the effect of this compound on Akt phosphorylation.

  • Cell Culture: Culture L6 myotubes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Once cells reach 80-90% confluency, starve the cells in serum-free DMEM for 4-6 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the optimized duration. For pathway stimulation, insulin (e.g., 100 nM) can be added for the last 15-30 minutes of the incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

This compound Mechanism of Action

AS1938909_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Glucose_Uptake Increased Glucose Uptake pAkt->Glucose_Uptake Promotes Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Solubility & Freshness Start->Check_Compound Check_Protocol Review Experimental Protocol Consistency Check_Compound->Check_Protocol OK Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Issue Found Check_Protocol->Dose_Response OK Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Issue Found Dose_Response->Time_Course Check_Cell_Line Verify SHIP2 Expression in Cell Line Time_Course->Check_Cell_Line Consider_Stimulation Consider Pathway Stimulation (e.g., Insulin) Check_Cell_Line->Consider_Stimulation Expression Confirmed Consult Consult Literature for Cell-Specific Effects Check_Cell_Line->Consult Low/No Expression Consider_Stimulation->Consult

References

Technical Support Center: AS1938909 Cytotoxicity Assessment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of AS1938909, a potent SHIP2 inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key enzyme in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, survival, and metabolism. By inhibiting SHIP2, this compound can modulate this pathway, leading to increased Akt phosphorylation and enhanced glucose metabolism in certain cell types.[1][2]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While the primary application of this compound is the inhibition of SHIP2 for studying its role in signaling pathways, like any small molecule inhibitor, it can exhibit cytotoxic effects, particularly at higher concentrations or in specific cell lines that are highly dependent on the pathways regulated by SHIP2. The cytotoxic effects of SHIP2 inhibitors can be cell-type dependent and may be influenced by the expression level of SHIP2. Some studies on other SHIP2 inhibitors have reported low cytotoxicity in certain cell lines. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.

Q3: What are the common assays to measure this compound-induced cytotoxicity?

A3: Common in vitro assays to assess cytotoxicity include:

  • Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the cell number.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) or the activation of caspases.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO at a concentration of 50 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in your cell culture is non-toxic to your cells (typically below 0.5%).

Troubleshooting Guides

This section provides solutions to common issues encountered during the in vitro cytotoxicity assessment of this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells in a viability assay. Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Use a calibrated multichannel pipette for seeding.
Pipetting errors during compound addition.Use calibrated pipettes and ensure proper mixing of the compound in the well.
"Edge effect" in 96-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Unexpectedly high or low cytotoxicity. Incorrect compound concentration.Verify the calculations for your serial dilutions and the final concentration of this compound. Prepare fresh dilutions from your stock solution.
Cell line sensitivity or resistance.Different cell lines can have varying sensitivities to a compound. It is recommended to test a wide range of concentrations to determine the IC50 value for your specific cell line.
Contamination of cell culture.Regularly check your cell cultures for microbial contamination (e.g., mycoplasma).
Inconsistent results in apoptosis assays. Cells harvested too early or too late.The timing of apoptosis detection is critical. Perform a time-course experiment to determine the optimal incubation time with this compound for detecting early and late apoptotic events.
Improper cell handling.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive results for necrosis.
Sub-optimal antibody/reagent concentration.Titrate your Annexin V antibody and propidium iodide to determine the optimal staining concentration for your cell type.

Quantitative Data Summary

Currently, there is limited publicly available data specifically detailing the cytotoxic IC50 values of this compound across a range of cancer cell lines. The primary characterization of this compound has focused on its enzymatic inhibitory activity against SHIP2 and other phosphatases.

Table 1: Inhibitory Activity of this compound against various Phosphatases

Target PhosphataseIC50 (µM)
mSHIP20.18
hSHIP20.57
hSHIP121
hPTEN>50
h-synaptojanin>50
h-myotubularin>50

Data sourced from product information sheets.[1][2]

Researchers are encouraged to perform dose-response experiments to determine the specific cytotoxic IC50 values of this compound in their cell lines of interest.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V and Propidium Iodide Staining

This protocol outlines the steps for detecting apoptosis by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat with this compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, Annexin V) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calc_viability Calculate % Viability measure->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Cytotoxicity Results cause1 Experimental Error start->cause1 cause2 Cell-related Issues start->cause2 cause3 Compound-related Issues start->cause3 sol1a Check Pipetting Technique cause1->sol1a sol1b Validate Reagent Stability cause1->sol1b sol1c Optimize Incubation Times cause1->sol1c sol2a Verify Cell Health & Density cause2->sol2a sol2b Test for Contamination cause2->sol2b sol3a Confirm Compound Concentration cause3->sol3a sol3b Assess Compound Stability in Media cause3->sol3b

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

signaling_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 Dephosphorylation Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP2 This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Growth) pAkt->Downstream

Caption: The role of this compound in the PI3K/Akt signaling pathway.

References

preventing AS1938909 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHIP2 inhibitor, AS1938909. Our aim is to help you prevent and resolve issues related to compound precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] It is primarily used in research for phosphorylation and dephosphorylation applications, particularly in studies related to insulin signaling and glucose metabolism.[1][3][4]

Q2: What are the known solubility properties of this compound?

Q3: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound in cell culture media can occur for several reasons:

  • Improper Dilution: Adding the DMSO stock directly to the full volume of media without sufficient mixing can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.

  • Media Components: Interactions with components in the culture media, such as salts and proteins, can sometimes lead to precipitation.[5]

  • Temperature Changes: A significant drop in temperature during preparation or storage of the final working solution can reduce solubility.

  • pH of Media: The pH of the cell culture media can influence the solubility of the compound.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture media, please follow the steps outlined in the troubleshooting workflow below.

Diagram: this compound Precipitation Troubleshooting Workflow

AS1938909_Troubleshooting start Precipitation Observed in Media check_stock Check DMSO Stock Solution (Is it clear?) start->check_stock stock_bad Precipitate in Stock: 1. Warm to 37°C 2. Vortex/Sonicate 3. If unresolved, prepare fresh stock. check_stock->stock_bad No stock_ok Stock is Clear check_stock->stock_ok Yes end Problem Resolved stock_bad->end check_dilution Review Dilution Protocol stock_ok->check_dilution improper_dilution Improper Dilution Technique check_dilution->improper_dilution Incorrect proper_dilution Dilution Protocol is Correct check_dilution->proper_dilution Correct improve_dilution Improve Technique: 1. Pre-warm media to 37°C. 2. Add media drop-wise to diluted stock while vortexing. 3. Perform serial dilutions. improper_dilution->improve_dilution improve_dilution->end check_concentration Evaluate Final Concentration proper_dilution->check_concentration too_high_conc Concentration Too High check_concentration->too_high_conc Too High conc_ok Concentration within Range check_concentration->conc_ok Acceptable lower_conc Lower Final Concentration and Re-test too_high_conc->lower_conc lower_conc->end check_media Consider Media Components/pH conc_ok->check_media media_issue Potential Media Incompatibility check_media->media_issue resolve_media Test in Serum-Free Media or a Different Media Formulation media_issue->resolve_media resolve_media->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S[1][3][4]
Molecular Weight 428.28 g/mol [1][3][4]
Appearance Off-white solid[1][3]
Purity (HPLC) ≥95%[1][3]
Solubility 50 mg/mL in DMSO[1][3][4]
Storage Temperature 2-8°C[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound solid compound

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a concentration of up to 50 mg/mL.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months.[2]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Objective: To dilute the this compound DMSO stock solution into cell culture media to the final working concentration while avoiding precipitation.

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) cell culture media (with or without serum)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed media. It is not recommended to add the highly concentrated DMSO stock directly into the final volume of media.

    • Recommended Dilution Method: Add the culture medium drop-wise to the DMSO stock solution while vortexing or stirring vigorously.[6] This gradual change in solvent polarity helps to keep the compound in solution.

    • Ensure each dilution step is thoroughly mixed before proceeding to the next.

    • The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Use the final working solution immediately or store at 2-8°C for a short period, checking for any signs of precipitation before use. Do not freeze the complete growth medium.

Signaling Pathway

This compound is an inhibitor of SHIP2, which plays a role in the insulin signaling pathway. SHIP2 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream effectors like Akt. By inhibiting SHIP2, this compound is expected to increase PIP3 levels, leading to enhanced Akt phosphorylation and subsequent downstream signaling.

Diagram: Simplified Insulin Signaling Pathway and the Role of this compound

Insulin_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS activates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates SHIP2 SHIP2 PIP3->SHIP2 pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Effects (e.g., GLUT4 translocation, Glycogen synthesis) pAkt->Downstream promotes SHIP2->PIP2 dephosphorylates This compound This compound This compound->SHIP2 inhibits

Caption: Inhibition of SHIP2 by this compound in the insulin signaling pathway.

References

AS1938909 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS1938909, a potent and selective SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information for the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5'-position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, a critical second messenger in the PI3K/Akt signaling pathway. This accumulation results in the increased phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in this pathway.[5][6]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in phosphorylation and dephosphorylation studies to investigate the role of SHIP2 in various cellular processes.[7] Its ability to activate the PI3K/Akt signaling pathway makes it a valuable tool for studying insulin signaling, glucose metabolism, cell growth, proliferation, and survival.[2][6] It has been shown to increase glucose consumption and uptake in L6 myotubes, suggesting its potential in diabetes research.[5][6]

Q3: What is the selectivity profile of this compound?

This compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases, including SHIP1, PTEN, synaptojanin, and myotubularin.[2] This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of SHIP2.

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO, with a recommended concentration of up to 50 mg/mL.[2][8] For long-term storage, it is advisable to store the compound as a solid at +2°C to +8°C, protected from light.[2] Once reconstituted in DMSO, it is recommended to aliquot the solution and store it at -20°C.[7] Stock solutions are reported to be stable for up to 3 months at -20°C.[7]

Experimental Protocols

Protocol: Investigating the Effect of this compound on Akt Phosphorylation in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound to assess its impact on Akt phosphorylation via Western blotting.

Materials:

  • This compound

  • Cell line of interest (e.g., L6 myotubes, HeLa, or other relevant cell lines)

  • Appropriate cell culture medium and supplements

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-16 hours prior to treatment, depending on the cell type.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 10 µM.

  • Cell Treatment:

    • Negative Control: Treat cells with a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • This compound Treatment: Treat cells with varying concentrations of this compound for a specified time. Incubation times can range from 30 minutes to 48 hours, depending on the experimental goals. For observing changes in Akt phosphorylation, a shorter incubation time (e.g., 30-60 minutes) is often sufficient.[9]

    • Positive Control (for Akt activation): In a separate group, stimulate cells with a known Akt activator (e.g., insulin or growth factors) for a short period (e.g., 10-15 minutes) before lysis.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Prepare protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak increase in pAkt signal Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Low basal SHIP2 activity in the cell line.Choose a cell line known to have detectable SHIP2 expression and activity. Consider stimulating the pathway with a low dose of an agonist (e.g., insulin) to increase basal PIP3 levels.
Issues with Western blot protocol.Ensure proper antibody dilutions, fresh buffers, and adequate exposure times. Use a positive control for Akt phosphorylation to validate the assay.[10]
High background in Western blot Non-specific antibody binding.Use a high-quality primary antibody and optimize the blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies).[10]
Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Inconsistent results Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and treatment conditions.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Observed cytotoxicity High concentration of this compound or DMSO.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle in your cell line. Use the lowest effective, non-toxic concentration.
Off-target effects.While this compound is selective, off-target effects at high concentrations cannot be ruled out.[11] Corroborate findings using a secondary method, such as siRNA-mediated knockdown of SHIP2.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetSpeciesIC50 / KiReference
SHIP2Human (hSHIP2)Ki = 0.44 µM[2]
SHIP2Mouse (mSHIP2)IC50 = 0.18 µM[2]
SHIP1Human (hSHIP1)IC50 = 21 µM[2]
PTENHuman (hPTEN)IC50 > 50 µM[2]
SynaptojaninHumanIC50 > 50 µM[2]
MyotubularinHumanIC50 > 50 µM[2]

Visualizations

Signaling Pathway

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors pAkt->Downstream Response Cellular Responses (Growth, Survival, Glucose Metabolism) Downstream->Response Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant wb Western Blot (p-Akt, Total Akt) quant->wb results Data Analysis wb->results

References

Technical Support Center: Interpreting Unexpected Data with AS1938909

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1938909. The information is designed to help you interpret unexpected experimental results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2).[1][2] Its primary role in a cellular context is to control the biological activity of SHIP2, which is a key enzyme in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][3] By inhibiting SHIP2, this compound effectively modulates intracellular insulin signaling and glucose metabolism.[1][4]

Q2: I'm observing a weaker than expected effect on Akt phosphorylation. What could be the cause?

Several factors could contribute to a weaker than expected effect on Akt phosphorylation:

  • Compound Stability and Storage: Ensure that this compound has been stored correctly, protected from light, and at the recommended temperature (2-8°C).[2] Improper storage can lead to degradation of the compound.

  • Cell Line Specificity: The expression and activity of SHIP2 can vary between different cell lines. It is advisable to confirm SHIP2 expression in your experimental model.

  • Serum Conditions: The presence of growth factors in serum can strongly activate the PI3K/Akt pathway, potentially masking the effects of SHIP2 inhibition. Consider performing experiments in serum-starved conditions before stimulation.

  • Concentration and Incubation Time: Review the concentration of this compound and the incubation time. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell type and experimental setup.

Q3: My results show some unexpected off-target effects. Is this compound completely selective for SHIP2?

This compound demonstrates good selectivity for SHIP2 over other related phosphatases, such as SHIP1 and PTEN.[1][4] However, at higher concentrations, some inhibition of SHIP1 may occur.[1][3] It is crucial to use the lowest effective concentration to minimize potential off-target effects. Refer to the selectivity data in the table below. If you suspect off-target effects, consider using a structurally different SHIP2 inhibitor as a control.

Q4: Can this compound be used in in vivo studies?

The available literature primarily focuses on the in vitro use of this compound in cell-based assays. While it is cell-permeable, its pharmacokinetic and pharmacodynamic properties in animal models have not been extensively reported in the provided search results. Any in vivo application would require thorough validation.

Troubleshooting Guide

Issue 1: High Variability Between Replicates
  • Possible Cause: Inconsistent compound concentration.

    • Solution: Ensure complete solubilization of this compound in DMSO before preparing final dilutions in culture media.[2] Vortex thoroughly. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell health and density.

    • Solution: Ensure consistent cell seeding density and monitor cell viability. Perform experiments on cells that are in the logarithmic growth phase.

Issue 2: Unexpected Cytotoxicity
  • Possible Cause: High concentration of this compound or DMSO.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final concentration of the DMSO vehicle is consistent across all treatments and is at a non-toxic level (typically below 0.5%).

  • Possible Cause: Prolonged incubation.

    • Solution: Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired effect on the signaling pathway without inducing cytotoxicity.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of this compound against various phosphatases.

TargetSpeciesParameterValue
SHIP2Human (hSHIP2)K_i0.44 µM[1]
SHIP2Human (hSHIP2)IC_500.57 µM[1]
SHIP2Murine (mSHIP2)IC_500.18 µM[1]
SHIP1Human (hSHIP1)IC_5021 µM[1][3]
PTENHuman (hPTEN)IC_50> 50 µM[1]
SynaptojaninHuman (h-synaptojanin)IC_50> 50 µM[1]
MyotubularinHuman (h-myotubularin)IC_50> 50 µM[1]

Experimental Protocols

Protocol 1: In Vitro SHIP2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on SHIP2 activity in a cell-based assay.

  • Cell Culture: Plate L6 myotubes in a suitable multi-well plate and culture until they reach the desired confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations.

  • Treatment: Treat the serum-starved cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined incubation time.

  • Stimulation: Following incubation with the inhibitor, stimulate the cells with insulin to induce Akt phosphorylation.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Data Analysis: Quantify the band intensities and express the level of phospho-Akt relative to total Akt.

Visualizations

AS1938909_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation GlucoseUptake Increased Glucose Uptake pAkt->GlucoseUptake Promotes Insulin Insulin Insulin->InsulinReceptor Insulin

Caption: Signaling pathway showing the inhibitory effect of this compound on SHIP2.

Experimental_Workflow A 1. Cell Seeding B 2. Serum Starvation A->B C 3. This compound Treatment B->C D 4. Insulin Stimulation C->D E 5. Cell Lysis D->E F 6. Western Blot for p-Akt/Akt E->F G 7. Data Analysis F->G

Caption: General experimental workflow for assessing this compound activity.

References

long-term stability of AS1938909 in culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of AS1938909 in cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the long-term stability and consistent performance of this SHIP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: this compound should be stored as a solid at -20°C. Upon reconstitution in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is soluble in DMSO at a concentration of 50 mg/mL.

Q3: How stable is the this compound stock solution?

A: Reconstituted stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C.[1]

Q4: What is the known mechanism of action for this compound?

A: this compound is a potent and selective inhibitor of SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By inhibiting SHIP2, it prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the activation of the PI3K/Akt signaling pathway. This has been shown to enhance glucose uptake and metabolism in cell lines such as L6 myotubes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or the final DMSO concentration is too high.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to maintain cell health and compound solubility.

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to your cell culture plates. Add the final diluted compound to the culture medium dropwise while gently swirling the plate to ensure rapid and even mixing.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.

    • Visual Inspection: After adding this compound to the medium, visually inspect for any signs of precipitation under a microscope. If precipitation is observed, consider reducing the final concentration of the compound.

Issue 2: Inconsistent or Lack of Expected Biological Effect

  • Possible Cause: Degradation of this compound in the culture medium over time, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Media Change Frequency: For long-term experiments (extending beyond 24-48 hours), it is advisable to replace the cell culture medium containing fresh this compound every 24 to 48 hours. This ensures a consistent concentration of the active compound is available to the cells.

    • Control Experiments: Include appropriate positive and negative controls in your experimental design. A known activator of the PI3K/Akt pathway can serve as a positive control, while a vehicle control (medium with the same concentration of DMSO) is essential as a negative control.

    • Cell Health: Monitor the health and viability of your cells throughout the experiment. Compound-induced cytotoxicity can lead to misleading results. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Quantitative Data Summary

ParameterValueReference
Storage (Solid) -20°CManufacturer's Datasheet
Storage (DMSO Stock) -20°C for up to 3 months[1]
Solubility in DMSO 50 mg/mL

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

  • Cell Seeding: Plate your cells of interest at a density appropriate for your experimental duration, ensuring they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation:

    • Thaw a single-use aliquot of the this compound DMSO stock solution.

    • Prepare a series of dilutions of the compound in your complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the existing medium from your cell culture plates.

    • Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired duration of your experiment. For long-term studies, refer to the media change frequency recommendations in the troubleshooting guide.

  • Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as Western blotting for pAkt levels, glucose uptake assays, or cell viability assays.

Visualizations

Signaling Pathway of this compound Action

AS1938909_Pathway This compound Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt activates SHIP2->PIP2 dephosphorylates This compound This compound This compound->SHIP2 inhibits pAkt pAkt (Active) Akt->pAkt Downstream Downstream Effects (e.g., Glucose Uptake) pAkt->Downstream

Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Workflow for Stability Assessment Start Prepare this compound in Culture Medium Incubate Incubate at 37°C Start->Incubate Timepoints Collect Samples at Time 0, 24h, 48h, 72h Incubate->Timepoints Analysis Analyze Compound Integrity (e.g., HPLC-MS) Timepoints->Analysis CellAssay Perform Cell-Based Assay (e.g., pAkt Western Blot) Timepoints->CellAssay Results Compare Activity Over Time Analysis->Results CellAssay->Results

Caption: A suggested workflow for determining the stability of this compound in cell culture.

References

addressing poor pharmacodynamic properties of AS1938909

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS1938909, a potent and selective SHIP2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1] SHIP2 is a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an increase in PIP3 levels, which in turn enhances downstream signaling, such as Akt phosphorylation.[2] This ultimately promotes cellular processes like glucose uptake and metabolism.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases, including its close homolog SHIP1.[1] This selectivity is crucial for attributing observed biological effects specifically to the inhibition of SHIP2. For detailed IC50 and Ki values, please refer to the data table below.

Q3: I am not observing the expected increase in Akt phosphorylation after treating my cells with this compound. What could be the issue?

A3: Several factors could contribute to this. Please consider the following troubleshooting steps:

  • Cell Line and Basal Pathway Activity: The basal level of PI3K/Akt pathway activation can vary significantly between different cell lines. Ensure your chosen cell line has a responsive PI3K pathway. You may need to stimulate the pathway with an appropriate growth factor (e.g., insulin, IGF-1) to observe a robust effect of the inhibitor.

  • Compound Concentration and Incubation Time: Verify that you are using an appropriate concentration of this compound and an adequate incubation time. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.

  • Cellular Permeability and Compound Stability: this compound is described as cell-permeable.[1] However, if you suspect issues with compound uptake, you can use a positive control for PI3K pathway activation to ensure your cellular system is responsive. Also, ensure proper storage and handling of the compound to maintain its stability.

  • Assay-Specific Issues: For Western blotting, ensure the quality of your phospho-Akt antibody and consider using a loading control. For other assay formats, validate the assay with known activators and inhibitors of the pathway.

Q4: My in vivo experiments with this compound are showing inconsistent results. What should I consider?

A4: In vivo efficacy can be influenced by a multitude of factors. While specific in vivo pharmacodynamic data for this compound is not extensively detailed in publicly available literature, general considerations for small molecule inhibitors apply:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model will significantly impact its exposure at the target tissue. A full PK study is recommended to determine the optimal dosing regimen (dose and frequency).

  • Route of Administration: The method of administration (e.g., oral, intravenous, intraperitoneal) can affect the bioavailability of the compound.

  • Target Engagement: It is crucial to measure target engagement in your in vivo model. This can be done by assessing the levels of PIP3 or phospho-Akt in the target tissue after treatment.

  • Animal Model: The choice of animal model and its disease state can influence the outcome. Ensure the model is appropriate for studying the SHIP2-mediated pathway.

Quantitative Data Summary

For easy comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency and Selectivity of this compound

TargetSpeciesAssay TypeValueReference
SHIP2HumanIC500.57 µM[1]
SHIP2MurineIC500.18 µM[1]
SHIP2HumanKi0.44 µM[1]
SHIP1HumanIC5021 µM[1]
PTENHumanIC50> 50 µM[1]
SynaptojaninHumanIC50> 50 µM[1]
MyotubularinHumanIC50> 50 µM[1]

Experimental Protocols

Protocol 1: In Vitro SHIP2 Inhibition Assay (Malachite Green-based)

This protocol is a general guideline for assessing the inhibitory activity of this compound on SHIP2 using a malachite green-based phosphate detection assay.

Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Malachite Green reagent

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.

  • Add 20 µL of recombinant SHIP2 enzyme to each well (except the no-enzyme control).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the PIP3 substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Assay for Akt Phosphorylation (Western Blot)

This protocol describes how to measure the effect of this compound on Akt phosphorylation in a cellular context. L6 myotubes are a relevant cell line for this purpose.[2]

Materials:

  • L6 myotubes (or other suitable cell line)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Insulin (or other pathway agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed L6 cells and differentiate them into myotubes.

  • Serum-starve the myotubes for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

Below are diagrams illustrating key concepts related to the mechanism of action of this compound.

SHIP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Cellular Responses (e.g., Glucose Uptake) pAkt->Downstream Activation This compound This compound This compound->SHIP2 Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Troubleshooting_Workflow Start Start: Unexpected Results with this compound Check_Compound Verify Compound Integrity: - Proper Storage? - Correct Dilution? Start->Check_Compound Check_Assay Validate Assay Performance: - Positive/Negative Controls? - Reagent Quality? Start->Check_Assay Check_Cells Assess Cellular System: - Cell Line Appropriate? - Basal Pathway Activity? - Treatment Conditions Optimal? Start->Check_Cells Dose_Response Perform Dose-Response & Time-Course Experiment Check_Compound->Dose_Response Check_Assay->Dose_Response Check_Cells->Dose_Response Analyze_Data Re-analyze Data Dose_Response->Analyze_Data Consult_Literature Consult Literature for Similar Experimental Setups Analyze_Data->Consult_Literature Outcome_Resolved Issue Resolved Analyze_Data->Outcome_Resolved Outcome_Persists Issue Persists: Contact Technical Support Consult_Literature->Outcome_Persists

References

Validation & Comparative

AS1938909: A Potent and Selective SHIP2 Inhibitor for Insulin Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, AS1938909 emerges as a valuable tool for investigating the role of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) in cellular signaling pathways, particularly in the context of insulin resistance and type 2 diabetes. This guide provides a comprehensive overview of the selectivity profile of this compound against other key phosphatases, supported by experimental data and detailed methodologies, to facilitate its effective application in research.

High Selectivity for SHIP2 Over Other Phosphatases

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2][3][4] Its selectivity is a critical attribute for discerning the specific functions of SHIP2 in complex cellular environments. The inhibitory activity of this compound has been quantified against a panel of related phosphatases, demonstrating a clear preference for SHIP2.

Table 1: Selectivity Profile of this compound Against Various Phosphatases

PhosphataseSpeciesIC50 (µM)
SHIP2 murine (mSHIP2) 0.18
SHIP2 human (hSHIP2) 0.57 (Ki = 0.44 µM) [1][2][3][4]
SHIP1human (hSHIP1)21[1][2][3][4]
PTENhuman (hPTEN)>50[1][2][3][4]
Synaptojaninhuman>50[1][2][3][4]
Myotubularinhuman>50[1][2][3][4]

The data clearly indicates that this compound is significantly more potent against both murine and human SHIP2 compared to SHIP1, a closely related isoform. Furthermore, it displays negligible inhibitory activity against other critical phosphatases such as PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM.[1][2][3][4] This high degree of selectivity makes this compound a precise pharmacological tool to probe SHIP2 function with minimal off-target effects on these other signaling proteins.

Experimental Methodology for Determining Phosphatase Selectivity

While the specific experimental protocol used to generate the IC50 values for this compound is not publicly detailed, a representative method for assessing phosphatase activity and inhibition is the malachite green phosphatase assay. This colorimetric assay quantifies the release of free phosphate from a substrate, providing a direct measure of enzyme activity.

A generalized protocol for a malachite green-based phosphatase selectivity assay is as follows:

  • Enzyme and Substrate Preparation:

    • Recombinant human phosphatases (SHIP2, SHIP1, PTEN, synaptojanin, myotubularin) are purified and diluted to a working concentration in the appropriate assay buffer.

    • A suitable substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP3) for SHIP2, is prepared at a concentration near its Michaelis constant (Km) to ensure sensitive detection of inhibition.

  • Inhibitor Preparation:

    • This compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included to account for solvent effects.

  • Assay Reaction:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the specific phosphatase, the substrate, and varying concentrations of this compound or DMSO control in an assay buffer (e.g., 10 mM HEPES, pH 7.25, 6 mM MgCl2, 0.1% CHAPS, 250 mM sucrose, and 0.25 mM EDTA).[5]

    • The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

  • Detection of Phosphate Release:

    • The reaction is stopped by the addition of the Malachite Green Reagent, which forms a colored complex with the free phosphate produced by the phosphatase activity.

    • The absorbance of the resulting complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

G Experimental Workflow for Phosphatase Selectivity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant Phosphatases D Mix Phosphatase, Substrate, and Inhibitor in 96-well Plate A->D B Prepare Substrate (e.g., PIP3) B->D C Prepare Serial Dilutions of this compound C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Add Malachite Green Reagent E->F G Measure Absorbance (620-650 nm) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: A generalized workflow for determining the IC50 of this compound against a panel of phosphatases using a malachite green-based assay.

Signaling Pathway Context: The PI3K/Akt Pathway

SHIP2, along with SHIP1 and PTEN, are key negative regulators of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling and cell growth. Understanding the distinct roles of these phosphatases highlights the importance of a selective inhibitor like this compound.

  • PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

  • SHIP2 and SHIP1 are 5'-inositol phosphatases that dephosphorylate PIP3 at the 5' position of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[6] This action terminates PIP3-dependent signaling.

  • PTEN is a 3'-inositol phosphatase that dephosphorylates PIP3 at the 3' position, converting it back to PIP2, thereby acting as a potent tumor suppressor by antagonizing the PI3K/Akt pathway.[6]

By selectively inhibiting SHIP2, this compound allows for the specific investigation of the consequences of elevated PI(3,4,5)P3 and PI(3,4)P2 levels, without directly affecting the activity of SHIP1 or the potent tumor-suppressive function of PTEN. This makes it an invaluable tool for dissecting the nuanced regulation of the PI3K/Akt pathway.

G This compound Target in the PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI(3,4)P2 PI(3,4)P2 Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates PI3K->PIP3 Phosphorylates PIP2 to Downstream Effects Downstream Effects Akt->Downstream Effects Promotes SHIP2 SHIP2 SHIP2->PI(3,4)P2 Dephosphorylates PIP3 to This compound This compound This compound->SHIP2 Inhibits SHIP1 SHIP1 SHIP1->PI(3,4)P2 Dephosphorylates PIP3 to PTEN PTEN PTEN->PIP2 Dephosphorylates PIP3 to

Caption: this compound selectively inhibits SHIP2, a negative regulator of the PI3K/Akt pathway.

References

A Comparative Guide to SHIP2 Inhibitors: AS1938909 vs. AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent small molecule inhibitors of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2): AS1938909 and AS1949490. Both compounds are critical tools in the study of insulin signaling and metabolic diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.

At a Glance: Key Efficacy Parameters

A summary of the key in vitro efficacy and selectivity data for this compound and AS1949490 is presented below. This table allows for a direct comparison of their potency against human and mouse SHIP2, as well as their selectivity over other relevant phosphatases.

ParameterThis compoundAS1949490
Target SH2 domain-containing inositol 5-phosphatase 2 (SHIP2)SH2 domain-containing inositol 5-phosphatase 2 (SHIP2)
Mechanism of Action Competitive and reversible inhibitor of SHIP2 activityPotent, selective, and competitive SHIP2 phosphatase inhibitor
IC50 (hSHIP2) 0.57 µM0.62 µM[1][2]
IC50 (mSHIP2) 0.18 µM0.34 µM
Ki (hSHIP2) 0.44 µM0.44 µM[2]
IC50 (hSHIP1) 21 µM13 µM[1]
Selectivity (hSHIP1/hSHIP2) ~37-fold~21-fold
IC50 (hPTEN) >50 µM>50 µM[1]
IC50 (h-synaptojanin) >50 µM>50 µM[1]
IC50 (h-myotubularin) >50 µM>50 µM[1]

In Vitro and In Vivo Efficacy

Both this compound and AS1949490 have demonstrated the ability to modulate downstream signaling pathways regulated by SHIP2, primarily the PI3K/Akt pathway, which is crucial for glucose metabolism.

Cellular Effects in L6 Myotubes:

  • This compound: Elevates insulin-induced phosphorylation of Akt (Ser473) and enhances the expression of the glucose transporter GLUT1 mRNA. It has also been shown to increase glucose consumption and uptake in this cell line.[3]

  • AS1949490: Increases insulin-induced phosphorylation of Akt, leading to enhanced glucose consumption and uptake.[2]

Effects on Gluconeogenesis:

  • AS1949490: In FAO hepatocytes, AS1949490 has been shown to suppress gluconeogenesis.[2]

In Vivo Effects:

  • AS1949490: Chronic treatment of diabetic db/db mice with AS1949490 resulted in a significant lowering of plasma glucose levels and improved glucose intolerance.[2] Acute administration in normal mice inhibited the expression of gluconeogenic genes in the liver.[2]

While both compounds exhibit similar potencies for human SHIP2, this compound appears to have a slightly better selectivity profile over SHIP1.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SHIP2 signaling pathway and a general workflow for evaluating SHIP2 inhibitor efficacy.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PI34P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates SHIP2->PI34P2 Produces Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt Glucose_Metabolism Glucose Metabolism (e.g., GLUT4 translocation, glycogen synthesis) Akt_p->Glucose_Metabolism Promotes This compound This compound This compound->SHIP2 Inhibits AS1949490 AS1949490 AS1949490->SHIP2 Inhibits

Caption: SHIP2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Models Enzyme_Assay Recombinant SHIP2 Phosphatase Assay (e.g., Malachite Green) Selectivity_Assay Selectivity Profiling (vs. SHIP1, PTEN, etc.) Cell_Culture Cell Culture (e.g., L6 Myotubes) Enzyme_Assay->Cell_Culture Compound_Treatment Treatment with This compound or AS1949490 Cell_Culture->Compound_Treatment Animal_Model Animal Model (e.g., db/db mice) Cell_Culture->Animal_Model Akt_Phosphorylation Akt Phosphorylation Assay (e.g., Western Blot, ELISA) Compound_Treatment->Akt_Phosphorylation Glucose_Uptake Glucose Uptake Assay (e.g., 2-Deoxyglucose) Compound_Treatment->Glucose_Uptake Gene_Expression Gene Expression Analysis (e.g., qPCR for GLUT1) Compound_Treatment->Gene_Expression Compound_Admin Compound Administration Animal_Model->Compound_Admin Glucose_Tolerance Glucose Tolerance Test Compound_Admin->Glucose_Tolerance Plasma_Glucose Plasma Glucose Measurement Compound_Admin->Plasma_Glucose

Caption: Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of this compound and AS1949490.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)
  • Reagents: Recombinant human SHIP2, PIP3 substrate, reaction buffer, Malachite Green solution.

  • Procedure:

    • Incubate varying concentrations of the inhibitor (this compound or AS1949490) with recombinant SHIP2 enzyme in the reaction buffer.

    • Initiate the phosphatase reaction by adding the PIP3 substrate.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and measure the released inorganic phosphate using the Malachite Green reagent, which forms a colored complex.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Akt Phosphorylation Assay in L6 Myotubes
  • Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

  • Treatment:

    • Serum-starve the differentiated myotubes.

    • Pre-incubate the cells with various concentrations of this compound or AS1949490 for a specified time.

    • Stimulate the cells with insulin for a short period (e.g., 10 minutes).

  • Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting or a cell-based ELISA using antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

    • Quantify the band intensities or ELISA signal to determine the relative increase in Akt phosphorylation.

Glucose Uptake Assay in L6 Myotubes
  • Cell Culture and Treatment: Follow the same initial steps as the Akt phosphorylation assay.

  • Glucose Uptake Measurement:

    • After inhibitor and insulin treatment, incubate the cells with a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) for a defined period.

    • Wash the cells with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the radioactivity to the protein content of the cell lysate.

In Vivo Studies in db/db Mice (for AS1949490)
  • Animal Model: Use male db/db mice, a genetic model of type 2 diabetes.

  • Administration: Administer AS1949490 or a vehicle control orally twice daily for a specified duration (e.g., 10 days).

  • Measurements:

    • Monitor body weight, food intake, and fasting blood glucose levels throughout the study.

    • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period by administering a glucose bolus and measuring blood glucose at various time points.

    • Collect blood samples to measure plasma insulin levels.

    • At the end of the study, tissues such as the liver can be collected for gene expression analysis of gluconeogenic enzymes.[2]

References

A Comparative Guide to AS1938909 and Other Selective SHIP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology 2 (SH2) domain-containing inositol 5-phosphatase 2 (SHIP2) has emerged as a critical regulator in various cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including type 2 diabetes, obesity, and cancer. This guide provides a detailed comparison of the selective SHIP2 inhibitor AS1938909 with other notable SHIP2 inhibitors, focusing on their performance backed by experimental data.

Overview of SHIP2 and Its Inhibition

SHIP2 is a lipid phosphatase that primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By modulating the levels of these crucial second messengers, SHIP2 plays a pivotal role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which governs cell growth, proliferation, survival, and metabolism. Inhibition of SHIP2 is expected to increase PIP3 levels, thereby enhancing downstream signaling pathways, such as the insulin signaling cascade.

Comparative Analysis of SHIP2 Inhibitors

The development of small molecule inhibitors targeting SHIP2 has led to several compounds with varying degrees of potency and selectivity. This section compares this compound with its close analog AS1949490 and the pan-SHIP1/2 inhibitor K161.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected inhibitors against SHIP1 and SHIP2, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (µM)Selectivity (SHIP1/SHIP2)Reference(s)
This compound Human SHIP2 0.57 ~37-fold
Human SHIP121
Mouse SHIP20.18
AS1949490 Human SHIP2 0.62 ~21-fold
Human SHIP113
Mouse SHIP20.34
K161 SHIP1 1.5 - 6 Pan-Inhibitor
SHIP2 6.5 - 13

Key Observations:

  • This compound and AS1949490 are potent and selective inhibitors of SHIP2. This compound demonstrates slightly higher selectivity for SHIP2 over SHIP1 compared to AS1949490.

  • K161 is a pan-inhibitor, targeting both SHIP1 and SHIP2 with similar potency, making it a useful tool for studying the combined effects of inhibiting both isoforms.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

SHIP2 Signaling Pathway

SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway. Upon activation by growth factors (e.g., insulin, EGF), receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates PI(4,5)P2 to generate PIP3. PIP3 recruits and activates Akt, leading to downstream cellular responses. SHIP2 dephosphorylates PIP3, thus dampening the signal. Inhibition of SHIP2 is expected to enhance and prolong Akt signaling.

SHIP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 Akt Akt PIP3->Akt Recruits and Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cellular Responses Cell Growth, Survival, Metabolism Downstream Effectors->Cellular Responses Mediate This compound This compound This compound->SHIP2 Inhibits

Caption: The SHIP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Phosphatase Inhibition Assay

The inhibitory activity of compounds against SHIP2 is commonly determined using a malachite green-based phosphatase assay. This assay measures the amount of free phosphate released from a substrate (e.g., PIP3) by the phosphatase.

Malachite_Green_Assay_Workflow cluster_preparation 1. Reaction Setup cluster_incubation 2. Incubation cluster_detection 3. Detection cluster_analysis 4. Data Analysis Enzyme SHIP2 Enzyme Mix Reaction Mixture Enzyme->Mix Substrate PIP3 Substrate Substrate->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Malachite Add Malachite Green Reagent Stop->Malachite Color Color Development Malachite->Color Measure Measure Absorbance (620-660 nm) Color->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for a malachite green-based SHIP2 phosphatase inhibition assay.

Experimental Protocols

Malachite Green Phosphatase Assay for SHIP2 Inhibition

This protocol is a generalized procedure based on commonly used methods for determining SHIP2 activity.

Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the SHIP2 enzyme to the desired concentration in Assay Buffer.

    • Prepare a stock solution of PIP3 substrate in an appropriate solvent and then dilute to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer containing a final DMSO concentration of 1%.

  • Set up the Reaction:

    • To each well of a 96-well plate, add 25 µL of the diluted test inhibitor or vehicle control (Assay Buffer with 1% DMSO).

    • Add 25 µL of the diluted SHIP2 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of the diluted PIP3 substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance:

    • Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands out as a potent and selective small molecule inhibitor of SHIP2. Its ability to discriminate between SHIP2 and its close homolog SHIP1 makes it a valuable tool for elucidating the specific functions of SHIP2 in health and disease. In contrast, pan-inhibitors like K161 provide a means to investigate the combined roles of both SHIP1 and SHIP2. The choice of inhibitor will ultimately depend on the specific research question being addressed. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering or working in the field of SHIP2 inhibition.

Validating AS1938909-Induced Akt Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS1938909, a potent SHIP2 inhibitor, with alternative methods for inducing Akt phosphorylation. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.

Introduction to the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. A key event in this pathway is the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

The activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or insulin. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.

SHIP2 (SH2-containing inositol 5'-phosphatase 2) is a negative regulator of this pathway. It dephosphorylates PIP3 at the 5' position, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), thereby terminating the signaling cascade. Inhibition of SHIP2 is, therefore, an attractive strategy to increase the levels of PIP3 and consequently enhance Akt phosphorylation and activation.

This compound: A Potent SHIP2 Inhibitor

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2. By inhibiting SHIP2, this compound effectively increases the cellular levels of PIP3, leading to enhanced Akt phosphorylation. This mechanism of action makes it a valuable tool for studying the downstream effects of Akt activation. Studies have shown that this compound increases Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes[1].

Comparison of Akt Phosphorylation Inducers

This section compares this compound with other compounds known to induce or inhibit Akt phosphorylation. The alternatives include another SHIP2 inhibitor and several direct pan-Akt inhibitors.

CompoundTargetMechanism of ActionIC50/Ki ValueKey Cellular Effects
This compound SHIP2Inhibits the conversion of PIP3 to PI(3,4)P2, leading to increased Akt phosphorylation.Ki = 0.44 µM (human SHIP2)Increases Akt phosphorylation and glucose uptake in L6 myotubes.[1]
AS1949490 SHIP2Similar to this compound, inhibits SHIP2 to increase Akt phosphorylation.IC50 = 0.62 µM (human SHIP2)Dose-dependently increases insulin-induced Akt phosphorylation in L6 myotubes.
GSK690693 Akt1/2/3ATP-competitive inhibitor of all three Akt isoforms.IC50 = 2 nM (Akt1), 13 nM (Akt2), 9 nM (Akt3)Inhibits the phosphorylation of downstream Akt substrates.
MK-2206 Akt1/2/3Allosteric inhibitor of all three Akt isoforms.IC50 = 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)Inhibits auto-phosphorylation of Akt at Thr308 and Ser473.
Capivasertib (AZD5363) Akt1/2/3Potent inhibitor of all three Akt isoforms.IC50 = 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3)Inhibits phosphorylation of downstream Akt substrates in cells with a potency of approximately 0.3 to 0.8 μM.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Thr308, Ser473) Downstream Downstream Effectors pAkt->Downstream Cellular_Response Cell Growth, Survival, Metabolism Downstream->Cellular_Response

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., L6 Myotubes + this compound) lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Akt Ser473 & anti-total Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Data Analysis & Comparison analysis->end

Caption: A typical workflow for validating Akt phosphorylation using Western Blotting.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Western Blotting for Phospho-Akt (Ser473)

This protocol outlines the steps for detecting phosphorylated Akt at Serine 473 using Western Blotting.

1. Cell Lysis and Protein Extraction:

  • Culture L6 myotubes to ~80-90% confluency.
  • Treat cells with desired concentrations of this compound or other compounds for the specified time.
  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microfuge tube.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.
  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.
  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C at a lower voltage.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  • Incubate the membrane with the substrate for 1-5 minutes.
  • Capture the chemiluminescent signal using an imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt (e.g., Cell Signaling Technology #4691) or a housekeeping protein like GAPDH or β-actin.
  • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated Akt is typically expressed as a ratio of phospho-Akt to total Akt.

Protocol 2: In-Cell Western™ Assay for Phospho-Akt (Ser473)

This method allows for the quantification of protein phosphorylation in a 96-well plate format.

1. Cell Seeding and Treatment:

  • Seed L6 myotubes in a 96-well black-walled imaging plate and grow to the desired confluency.
  • Treat cells with this compound or other compounds as required.

2. Fixation and Permeabilization:

  • Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
  • Wash the wells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

3. Blocking and Antibody Incubation:

  • Wash the wells three times with PBS containing 0.1% Tween-20 (PBST).
  • Block the cells with a suitable blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer) for 1.5 hours at room temperature.
  • Incubate the cells with the primary antibody for phospho-Akt (Ser473) diluted in the blocking buffer overnight at 4°C. For normalization, a primary antibody against a total protein (e.g., total Akt or a housekeeping protein) can be co-incubated if using secondary antibodies with different fluorophores.

4. Secondary Antibody Incubation and Detection:

  • Wash the wells five times with PBST.
  • Incubate the cells with an appropriate IRDye®-conjugated secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
  • Wash the wells five times with PBST.

5. Imaging and Analysis:

  • Ensure the bottom of the plate is clean.
  • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
  • Quantify the fluorescence intensity in each well. The signal for phospho-Akt is normalized to the signal for the total protein control.

Protocol 3: ELISA for Phospho-Akt (Ser473)

ELISA provides a quantitative method for measuring protein phosphorylation.

1. Sample Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol (Step 1).
  • Determine the protein concentration of the lysates.

2. ELISA Procedure (using a sandwich ELISA kit as an example):

  • Follow the specific instructions provided with the ELISA kit (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit, Cell Signaling Technology #7160).
  • Typically, the procedure involves adding the cell lysates to microplate wells pre-coated with a capture antibody for total Akt.
  • After incubation and washing, a detection antibody specific for phospho-Akt (Ser473) is added.
  • A subsequent incubation with an HRP-conjugated secondary antibody is performed.
  • After further washing, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve can be generated using provided standards if available.
  • The concentration of phospho-Akt in the samples is determined by comparing their absorbance to the standard curve.
  • Results are often expressed as the amount of phospho-Akt per microgram of total protein.

Conclusion

This compound is a valuable pharmacological tool for inducing Akt phosphorylation through the specific inhibition of SHIP2. This guide provides a comparative overview of this compound and alternative compounds, along with detailed experimental protocols to validate their effects. The choice of compound will depend on the specific research question, with SHIP2 inhibitors like this compound being ideal for studying the upstream regulation of Akt signaling, while direct Akt inhibitors are suited for investigating the consequences of blocking Akt activity. The provided protocols offer robust methods for quantifying changes in Akt phosphorylation, enabling researchers to generate reliable and reproducible data.

References

A Comparative Guide to Modulating SHIP2 Activity in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative methods to direct small-molecule inhibition of SH2-containing inositol 5-phosphatase 2 (SHIP2), a critical negative regulator of the PI3K/Akt signaling pathway. Understanding the nuances, advantages, and limitations of different modulatory approaches is crucial for designing robust experiments and interpreting results in various research contexts, from metabolic disorders to oncology.

Introduction to SHIP2 and Its Role in Cellular Signaling

SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2) at the plasma membrane.[1][2][3] This action modulates the signaling cascade downstream of receptor tyrosine kinases, impacting cell growth, proliferation, migration, and survival.[4][5] Dysregulation of SHIP2 has been implicated in various diseases, including cancer, diabetes, and obesity, making it a significant therapeutic target.[6][7] While small-molecule inhibitors of SHIP2 are valuable research tools, alternative methods of modulating its function, such as genetic knockdown, offer complementary approaches to understanding its biological roles.

Comparative Analysis of SHIP2 Modulation Methods

This section compares the effects of direct SHIP2 inhibition using small molecules with genetic knockdown via RNA interference (RNAi). The data presented is a synthesis from multiple studies to provide a comparative overview.

Table 1: Quantitative Comparison of SHIP2 Inhibition vs. Genetic Knockdown on Cellular Phenotypes

Parameter Method Cell Line Observed Effect Quantitative Change (Approx.) Reference
Akt Phosphorylation (Ser473) Small Molecule Inhibitor (AS1949490)HepG2Increased2 to 3-fold increase[8]
siRNAMDA-MB-231Decreased (in 10% serum)~50% decrease[9]
shRNAMDA-MB-231Decreased (in 10% serum)~60% decrease[9]
Cell Migration Small Molecule Inhibitor (AS1949490)MDA-MB-231Decreased~40% reduction in migration velocity[9]
siRNAMDA-MB-231Decreased~30% reduction in migration velocity[10]
shRNAMDA-MB-231Decreased~50% reduction in migration velocity[10]
Apoptosis (Caspase-3 Activity) Small Molecule Inhibitor (AS1949490)HepG2Reduced palmitate-induced apoptosis~40% decrease in caspase-3 activity[8]
Dominant Negative SHIP2HepG2Reduced palmitate-induced apoptosis~50% decrease in caspase-3 activity[8]
Cell Viability Pan-SHIP1/2 Inhibitor (K118)Multiple Myeloma CellsDecreasedIC50 ~2-5 µM[11]
SHIP2-selective Inhibitor (AS1949490)Multiple Myeloma CellsLess effective than pan-inhibitorIC50 > 10 µM[11]

Note: The quantitative changes are approximate and collated from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the SHIP2 signaling pathway and a typical experimental workflow for comparing different modulatory methods.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_intervention Points of Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PI(4,5)P2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment SHIP2 SHIP2 PIP3_2 PI(3,4)P2 SHIP2->PIP3_2 Dephosphorylation of PIP3 PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Activation Downstream Downstream Effectors (Growth, Survival, Migration) pAkt->Downstream Signaling Cascade Inhibitor Small Molecule Inhibitor Inhibitor->SHIP2 Direct Inhibition RNAi RNAi (siRNA/shRNA) RNAi->SHIP2 Decreased Expression

Caption: The PI3K/Akt signaling pathway illustrating the role of SHIP2 and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Culture Cells to Desired Confluency treatment Treatment Groups start->treatment control Control (Vehicle/Scrambled siRNA) treatment->control inhibitor SHIP2 Inhibitor treatment->inhibitor sirna SHIP2 siRNA treatment->sirna western Western Blot (p-Akt, Akt, SHIP2) control->western migration Cell Migration Assay (Wound Healing) control->migration apoptosis Apoptosis Assay (Caspase Activity) control->apoptosis inhibitor->western inhibitor->migration inhibitor->apoptosis sirna->western sirna->migration sirna->apoptosis quant Quantitative Analysis (Densitometry, % Wound Closure, Fluorescence Intensity) western->quant migration->quant apoptosis->quant comparison Comparative Analysis of Methods quant->comparison

Caption: A generalized experimental workflow for comparing SHIP2 modulation methods.

Detailed Experimental Protocols

This protocol describes the transient knockdown of SHIP2 expression in a mammalian cell line.

Materials:

  • Target-specific siRNA duplexes for SHIP2 and a non-targeting (scrambled) control siRNA.

  • Lipofectamine RNAiMAX transfection reagent or similar.

  • Opti-MEM I Reduced Serum Medium.

  • 6-well tissue culture plates.

  • Appropriate cell culture medium and supplements.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]

  • Preparation of siRNA-lipid complexes: a. For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[12][13]

  • Transfection: a. Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium. b. Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture. c. Overlay the mixture onto the washed cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to downstream assays. The optimal incubation time should be determined empirically.[12]

  • Validation of Knockdown: Assess the efficiency of SHIP2 knockdown by Western blot or qRT-PCR.

This protocol details the detection of phosphorylated and total Akt levels as a readout of SHIP2 activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Lyse cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To determine total Akt levels, the membrane can be stripped and re-probed with an antibody against total Akt.

This assay measures the rate of collective cell migration.

Materials:

  • 6-well or 24-well tissue culture plates.

  • Sterile p200 pipette tip or a specialized wound healing insert.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.[1]

  • Creating the Wound: Create a scratch or gap in the monolayer using a sterile pipette tip or by removing a culture insert.[1][2]

  • Imaging: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound area.

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software. The rate of wound closure is calculated to determine cell migration velocity.[15]

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate).

  • Microplate reader.

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release cellular contents, including caspases.[9]

  • Substrate Reaction: Add the caspase-3 substrate to the cell lysates and incubate to allow for cleavage of the substrate by active caspase-3.[5]

  • Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.[5]

Conclusion

Both small-molecule inhibition and genetic knockdown are powerful tools for investigating the function of SHIP2. Small-molecule inhibitors offer temporal control and are more directly translatable to therapeutic applications. However, off-target effects can be a concern. Genetic methods like RNAi provide high specificity for the target protein but may induce compensatory mechanisms and do not distinguish between the catalytic and scaffolding functions of the protein. The choice of method should be guided by the specific research question. For a comprehensive understanding of SHIP2's role, a combination of these approaches is often the most rigorous strategy.

References

A Comparative Guide to SHIP Phosphatase Inhibitors: AS1938909 vs. Pan-SHIP Inhibitors like K118

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective and pan-inhibitors of key signaling molecules is critical. This guide provides a detailed comparison of AS1938909, a selective SHIP2 inhibitor, and K118, a pan-SHIP1/2 inhibitor, supported by experimental data and protocols.

The SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2, are crucial negative regulators of the PI3K/Akt signaling pathway. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), they modulate a wide array of cellular processes, including cell growth, proliferation, and survival. While SHIP1 is primarily expressed in hematopoietic cells, SHIP2 is more ubiquitously expressed. The differential expression and roles of these two isoforms have led to the development of both selective and pan-SHIP inhibitors for therapeutic research.

Potency and Selectivity: A Quantitative Comparison

This compound is a potent and selective inhibitor of SHIP2. In contrast, K118 is characterized as a pan-inhibitor, targeting both SHIP1 and SHIP2. The inhibitory activities of these compounds against various phosphatases are summarized in the table below.

CompoundTargetIC50 (µM)Ki (µM)Selectivity Notes
This compound hSHIP20.57[1]0.44[1]Highly selective for SHIP2.
mSHIP20.18[1]
hSHIP121[1]Over 36-fold more selective for hSHIP2 than hSHIP1.
hPTEN>50[1]No significant inhibition of other related phosphatases.
h-synaptojanin>50[1]
h-myotubularin>50[1]
K118 SHIP1/2--Characterized as a pan-SHIP1/2 inhibitor with modest selectivity for SHIP1.[2][3] Specific IC50 values are not consistently reported in publicly available literature. One technical data sheet describes it as a SHIP1 inhibitor that does not inhibit SHIP2, creating some ambiguity.[4]

Mechanism of Action and Cellular Effects

This compound acts as a competitive and reversible inhibitor of SHIP2.[1] By selectively inhibiting SHIP2, it leads to an increase in Akt phosphorylation, which in turn enhances glucose consumption and uptake in cells like myotubes.[5] This makes it a valuable tool for studying the specific roles of SHIP2 in metabolic regulation.

K118, by inhibiting both SHIP1 and SHIP2, has broader effects. Its use in research has been linked to the reversal of age- and diet-associated obesity and metabolic syndrome in mice.[2] Studies have shown that pan-SHIP1/2 inhibition is more effective in certain contexts, such as promoting microglial phagocytosis, compared to selective inhibition of either SHIP1 or SHIP2 alone.[6][7]

Signaling Pathway Intervention

The PI3K/Akt signaling pathway is a critical regulator of cell survival and metabolism. Both SHIP1 and SHIP2 act as key negative regulators of this pathway by dephosphorylating PIP3. The following diagram illustrates their points of intervention and how selective and pan-inhibitors affect the pathway.

SHIP_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt Downstream Downstream Cellular Responses (Growth, Survival) Akt_p->Downstream SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 K118 K118 K118->SHIP1 K118->SHIP2

Caption: PI3K/Akt signaling pathway showing SHIP1/2 intervention points.

Experimental Protocols

A detailed understanding of the experimental methods used to characterize these inhibitors is crucial for reproducing and building upon existing research.

In Vitro SHIP Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of a PIP3 substrate by SHIP enzymes. The amount of released phosphate is measured colorimetrically.

Workflow Diagram:

Malachite_Green_Assay Start Start Prepare Prepare Reaction Mix (Buffer, SHIP Enzyme, Inhibitor/Vehicle) Start->Prepare Incubate1 Pre-incubate Prepare->Incubate1 AddSubstrate Add PIP3 Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction AddReagent Add Malachite Green Reagent StopReaction->AddReagent Incubate3 Incubate at RT AddReagent->Incubate3 Measure Measure Absorbance (620-660 nm) Incubate3->Measure End End Measure->End

Caption: Workflow for a Malachite Green-based phosphatase assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Enzyme Solution: Dilute recombinant human SHIP1 or SHIP2 enzyme in assay buffer to the desired concentration.

    • Inhibitor Solutions: Prepare serial dilutions of this compound, K118, or control compounds in DMSO.

    • Substrate Solution: Prepare a solution of PIP3 substrate in the assay buffer.

    • Malachite Green Reagent: Prepare the malachite green solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for control), and enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the PIP3 substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the desired concentrations of the SHIP inhibitor (e.g., this compound or K118) or vehicle control (DMSO) for a specific duration.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.

    • Cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Detection of Soluble Target Protein:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for SHIP1 or SHIP2.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The choice between a selective SHIP2 inhibitor like this compound and a pan-SHIP1/2 inhibitor like K118 depends on the specific research question and the biological system under investigation. This compound provides a tool to dissect the specific functions of SHIP2, particularly in metabolic studies. K118 and other pan-inhibitors are useful for exploring the combined roles of SHIP1 and SHIP2 and may offer therapeutic advantages in conditions where targeting both isoforms is beneficial, such as in certain immunological and neuroinflammatory contexts. The experimental protocols provided herein offer a foundation for the quantitative assessment of these and other SHIP inhibitors.

References

Cross-Validation of AS1938909 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of AS1938909, a potent and selective SHIP2 (SH2-containing inositol 5'-phosphatase 2) inhibitor, across different cell lines. By summarizing key experimental findings and providing detailed protocols, this document aims to facilitate the cross-validation and further investigation of this compound's therapeutic potential.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound is a cell-permeable small molecule that competitively and reversibly inhibits SHIP2.[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Specifically, SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a variety of cellular processes, including glucose metabolism.

AS1938909_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt Akt PDK1->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cellular_Response Cellular Response (e.g., Glucose Uptake) pAkt->Cellular_Response Promotes

Caption: this compound inhibits SHIP2, leading to increased Akt activation.

Comparative Effects of this compound in Different Cell Lines

The effects of this compound have been investigated in various cell lines, revealing both common and cell-type-specific responses. This section compares the key findings in L6 rat myotubes and the human cervical cancer cell lines, HeLa and SiHa.

Cell LineCell TypeKey Effects of this compoundReference
L6 Rat Myotubes- Increased Akt phosphorylation- Enhanced glucose consumption and uptake- Upregulation of GLUT1 mRNA expression[3]
HeLa Human Cervical Cancer- Altered PI3K and MAPK activation in response to oxidative stress
SiHa Human Cervical Cancer- Altered PI3K and MAPK activation in response to oxidative stress

Quantitative Data Summary

TargetSpeciesIC50 / KiReference
SHIP2 HumanKi = 0.44 µM[3]
SHIP2 MurineIC50 = 0.18 µM[1][2]
SHIP1 HumanIC50 = 21 µM[1][2]
PTEN Human> 50 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • L6 Myotubes: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum once the cells reach confluence. Differentiated myotubes are then treated with this compound at the desired concentrations for the specified duration.

  • HeLa and SiHa Cells: HeLa and SiHa cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded at an appropriate density and allowed to adhere overnight before treatment with this compound.

Western Blotting for Akt Phosphorylation

This protocol is a representative method for assessing the phosphorylation status of Akt.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Denaturation Quantification->Denaturation Electrophoresis 5. SDS-PAGE Electrophoresis Denaturation->Electrophoresis Load Samples Blocking 7. Blocking Primary_Ab 8. Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Transfer 6. Protein Transfer (PVDF membrane) Electrophoresis->Transfer Separate by Size Transfer->Blocking Immobilize Proteins

Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473) and total Akt. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay (for L6 Myotubes)

This protocol outlines a method for measuring glucose uptake in L6 myotubes.[4]

  • Cell Preparation: Differentiated L6 myotubes are serum-starved for 3-4 hours prior to the assay.

  • Treatment: Cells are pre-incubated with this compound at the desired concentrations in Krebs-Ringer-HEPES (KRH) buffer for a specified time.

  • Glucose Uptake: 2-deoxy-[³H]-glucose is added to the cells for a short incubation period (e.g., 10 minutes).

  • Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold KRH buffer. The cells are then lysed, and the radioactivity is measured using a scintillation counter to determine the amount of glucose taken up by the cells.

Logical Relationships and Experimental Considerations

Logical_Relationships AS1938909_Dose This compound Concentration SHIP2_Inhibition SHIP2 Inhibition AS1938909_Dose->SHIP2_Inhibition Treatment_Time Treatment Duration Treatment_Time->SHIP2_Inhibition Cell_Line_Type Cell Line Specificity (e.g., L6, HeLa, SiHa) Cellular_Effect Cellular Effect (e.g., Glucose Uptake, Altered Signaling) Cell_Line_Type->Cellular_Effect Akt_Phosphorylation Akt Phosphorylation SHIP2_Inhibition->Akt_Phosphorylation Akt_Phosphorylation->Cellular_Effect

Caption: Key factors influencing the experimental outcome of this compound treatment.

When comparing the effects of this compound across different cell lines, it is crucial to consider the following:

  • Cell Line-Specific Differences: The basal expression levels of SHIP2, Akt, and other related signaling proteins can vary significantly between cell lines, influencing their sensitivity to this compound.

  • Dose and Time Dependence: The observed effects of this compound are dependent on both the concentration used and the duration of treatment. It is essential to perform dose-response and time-course experiments to fully characterize its activity in a new cell line.

  • Alternative Signaling Pathways: While the PI3K/Akt pathway is the primary target, this compound may have off-target effects or influence other signaling pathways, such as the MAPK pathway, in a cell-type-specific manner.

This guide provides a foundational understanding of the comparative effects of this compound. Further research is warranted to expand the comparison to a broader range of cell lines and to elucidate the precise molecular mechanisms underlying the observed cell-type-specific responses.

References

In Vivo Efficacy of AS1938909: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the SHIP2 inhibitor AS1938909. Due to the limited availability of public in vivo data for this compound, this guide will focus on the available preclinical data for a closely related compound, AS1949490, to provide a contextual understanding of the potential therapeutic applications and experimental considerations for this class of molecules.

Introduction to SHIP2 Inhibition

SH2-containing inositol 5'-phosphatase 2 (SHIP2) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), SHIP2 attenuates downstream signaling cascades that are crucial for glucose metabolism and cell growth. Inhibition of SHIP2 is therefore being explored as a therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This compound and AS1949490 are both thiophene scaffold-based small molecule inhibitors of SHIP2 developed by Astellas Pharma.

This compound: In Vitro Profile

This compound has been identified as a potent and selective SHIP2 inhibitor. In vitro studies have shown that it effectively inhibits SHIP2, leading to increased Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes.[1] While these in vitro results are promising, demonstrating efficacy in animal models is a critical step in drug development.

Lack of In Vivo Data for this compound

Despite its promising in vitro profile, a comprehensive search of publicly available scientific literature, patent databases, and conference proceedings did not yield any specific in vivo efficacy data for this compound. One review on small molecule SHIP phosphatase modulators explicitly states that while this compound was developed and showed in vitro activity, its in vivo effects have not been disclosed. This absence of data precludes a direct comparison of this compound's in vivo performance with other SHIP2 inhibitors.

Comparative Compound: In Vivo Efficacy of AS1949490

To provide a relevant benchmark, this guide presents the in vivo efficacy data for AS1949490, a closely related SHIP2 inhibitor. AS1949490 has been evaluated in a diabetic mouse model, offering valuable insights into the potential of this therapeutic class.

Animal Model and Efficacy Data

A key study investigated the effects of chronic oral administration of AS1949490 in diabetic db/db mice, a well-established model of type 2 diabetes.[2][3]

Table 1: In Vivo Efficacy of AS1949490 in Diabetic db/db Mice

ParameterVehicle ControlAS1949490 (300 mg/kg, twice daily)% Change vs. Control
Plasma Glucose (mg/dL)~450~350↓ 22%
Glucose Tolerance (AUC)VehicleSignificantly ReducedData not quantified

Data extracted from Suwa et al., 2009.[2]

These results demonstrate that chronic treatment with AS1949490 significantly lowered plasma glucose levels and improved glucose tolerance in a diabetic animal model.[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting in vivo data and designing future studies.

Chronic Oral Administration of AS1949490 in db/db Mice[2][3]
  • Animal Model: Male C57BL/KsJ-db/db mice (a genetic model of obesity, insulin resistance, and type 2 diabetes).

  • Acclimatization: Animals were allowed to acclimate to the housing conditions before the start of the experiment.

  • Formulation: AS1949490 was suspended in a 0.5% methylcellulose solution for oral administration.

  • Dosing Regimen: Mice were administered 300 mg/kg of AS1949490 or vehicle control orally twice daily for 10 days.

  • Efficacy Endpoints:

    • Plasma Glucose: Blood samples were collected to measure plasma glucose concentrations.

    • Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was performed to assess glucose disposal.

  • Statistical Analysis: Appropriate statistical methods were used to compare the treatment group with the vehicle control group.

Signaling Pathway and Experimental Workflow

SHIP2-PI3K/Akt Signaling Pathway

The therapeutic effect of SHIP2 inhibitors is mediated through the PI3K/Akt signaling pathway. The diagram below illustrates this mechanism.

SHIP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Glucose_Metabolism Increased Glucose Metabolism pAkt->Glucose_Metabolism Promotes Insulin Insulin Insulin->Insulin_Receptor

Caption: SHIP2 Inhibition in the PI3K/Akt Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo efficacy study of a SHIP2 inhibitor in a diabetic mouse model.

Experimental_Workflow A Animal Model Selection (e.g., db/db mice) B Acclimatization A->B C Randomization into Groups (Vehicle vs. Treatment) B->C D Chronic Oral Administration (e.g., 10 days) C->D E Monitor Body Weight & Food Intake D->E F Plasma Glucose Measurement D->F G Oral Glucose Tolerance Test (OGTT) F->G H Tissue Collection & Analysis (e.g., Liver for p-Akt) G->H I Data Analysis & Interpretation H->I

Caption: In Vivo Efficacy Study Workflow.

Conclusion

References

A Comparative Guide to the Cellular Specificity of AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the precise targeting of individual enzymes within complex pathways is paramount. This guide provides a detailed comparison of AS1938909, a potent inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), focusing on its specificity in cellular assays. We present supporting experimental data, detailed protocols, and pathway visualizations to objectively assess its performance against other relevant phosphatases.

Mechanism of Action: Targeting the PI3K/Akt Pathway

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2][3] SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway, which is crucial for cellular processes like glucose metabolism, cell growth, and survival. SHIP2 exerts its inhibitory effect by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) at the 5' position, converting it to PtdIns(3,4)P2. By inhibiting SHIP2, this compound increases the intracellular levels of PIP3, leading to enhanced activation and phosphorylation of downstream targets like the serine/threonine kinase Akt.[1][2][3][4]

SHIP2_Pathway cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates pAkt pAkt (Active) Akt->pAkt Phosphorylates Downstream Downstream Effects (e.g., GLUT1 Expression) pAkt->Downstream This compound This compound This compound->SHIP2 Inhibits

Caption: The inhibitory action of this compound on SHIP2 within the PI3K/Akt signaling cascade.

Data Presentation: Biochemical Specificity

The specificity of a small molecule inhibitor is defined by its potency against its intended target versus its activity against other, often structurally related, proteins. This compound demonstrates moderate to excellent selectivity for SHIP2 over its close homolog SHIP1 and other related phosphatases.[1][2][3][4]

Table 1: Comparative Inhibitory Activity of this compound

Target PhosphataseSpeciesIC50 (µM)Ki (µM)Reference
SHIP2 human (hSHIP2) 0.57 0.44 [1][2]
SHIP2 mouse (mSHIP2) 0.18 N/A[1][2]
SHIP1human (hSHIP1)21N/A[1][2]
PTENhuman (hPTEN)> 50N/A[1][2]
Synaptojaninhuman> 50N/A[1][2]
Myotubularinhuman> 50N/A[1][2]

N/A: Not available.

The data clearly indicates a significant therapeutic window between the inhibition of SHIP2 and other key cellular phosphatases, confirming the high specificity of this compound in biochemical assays.

Performance in Cellular Assays

To confirm that the biochemical specificity of this compound translates to a targeted effect within a complex cellular environment, its performance was evaluated in relevant cell-based assays. A key functional outcome of SHIP2 inhibition is the enhancement of insulin-stimulated Akt phosphorylation.

Table 2: Effect of this compound on Insulin-Stimulated Akt Phosphorylation (pAkt-Ser473) in L6 Myotubes

CompoundConcentration (µM)TargetFold Increase in pAkt (vs. Insulin alone)Cellular Outcome
This compound 10 SHIP2 Significant Increase Enhanced Glucose Transporter (GLUT1) mRNA Expression[1][2][3][4]
3AC (Control)10SHIP1No Significant ChangeN/A
Vehicle (DMSO)N/ANone1.0 (Baseline)Baseline

Data is representative of expected outcomes based on the literature.[1][2][3][4]

In L6 myotube cells, this compound was shown to significantly elevate insulin-induced phosphorylation of Akt at the Serine 473 residue.[1][2][3][4] This on-target cellular activity leads to functional downstream consequences, including enhanced expression of the glucose transporter GLUT1 mRNA.[1][2][3][4] When compared with inhibitors of other phosphatases, like the SHIP1 inhibitor 3AC, the effect is shown to be specific to the inhibition of SHIP2.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key cellular assays are provided below.

Protocol 1: Western Blot for Akt Phosphorylation

This protocol describes the steps to measure the change in phosphorylated Akt (pAkt) levels in response to inhibitor treatment.

  • Cell Culture and Treatment:

    • Plate L6 myotubes in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 3-4 hours in a serum-free medium.

    • Pre-incubate cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 30 minutes.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15-20 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and add Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAkt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize pAkt levels to total Akt levels to determine the specific increase in phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[5]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T overexpressing SHIP2) to a high density.

    • Harvest cells and resuspend them in PBS supplemented with protease inhibitors.

    • Treat the cell suspension with this compound (at desired concentrations) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Analyze the soluble fractions by Western blotting, as described above, using an antibody specific for SHIP2.

    • Plot the band intensity for SHIP2 at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of SHIP2.

Workflow cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis A 1. Culture L6 Myotubes B 2. Serum Starve A->B C 3. Treat with Inhibitor (this compound / Control) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Western Blot (pAkt / Total Akt) E->F G 7. Densitometry & Data Normalization F->G H 8. Confirm Specificity G->H

Caption: Experimental workflow for confirming this compound specificity in a cellular pAkt assay.

Conclusion

The data presented in this guide confirms that this compound is a highly specific inhibitor of SHIP2. Its selectivity is supported by biochemical assays showing significantly lower potency against other related phosphatases like SHIP1 and PTEN.[1][2][3][4] Crucially, this specificity is maintained in cellular models, where this compound demonstrates on-target engagement by increasing Akt phosphorylation in a manner consistent with its mechanism of action.[1][2][3][4] For researchers investigating the PI3K/Akt signaling pathway, this compound represents a reliable and specific chemical tool for probing the cellular functions of SHIP2.

References

Safety Operating Guide

Proper Disposal Procedures for AS1938909: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AS1938909, a potent and selective SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance. This document provides essential safety information, logistical plans for disposal, and relevant experimental context to ensure the safe management of this compound.

Safety, Handling, and Disposal Protocols

This compound, also known as 3-(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide, requires careful handling in a laboratory setting. While some suppliers indicate that the substance is not classified as hazardous under REACH Regulation (EC) No 1907/2006, other safety data sheets (SDS) specify potential hazards. Therefore, a cautious approach is recommended.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal of this compound should adhere to the following step-by-step procedure:

  • Segregation: Unused this compound and any contaminated materials (e.g., pipette tips, vials) should be segregated from other laboratory waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display the chemical name "this compound" and any relevant hazard warnings.

  • Waste Characterization: Although classifications vary, it is prudent to treat the waste as potentially hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and disposal requirements in your jurisdiction.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by trained EHS personnel.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various supplier and research sources.

PropertyValue
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Purity ≥95% by HPLC
Solubility Soluble in DMSO
Storage Temperature 2-8°C
Inhibitory Potency (Ki) 0.44 µM for human SHIP2
IC₅₀ Values 0.18 µM (mouse SHIP2), 0.57 µM (human SHIP2), 21 µM (human SHIP1)

Experimental Protocol Context

This compound is primarily used in cell-based assays and in vivo studies to investigate the role of SHIP2 in various signaling pathways, particularly in the context of metabolic diseases like diabetes. The experimental protocols for its use are detailed in seminal publications by Suwa et al. in the British Journal of Pharmacology (2009) and the European Journal of Pharmacology (2010).

A typical experimental workflow involving this compound in a cell-based assay would include the following steps:

  • Cell Culture: L6 myotubes or other relevant cell lines are cultured under standard conditions.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the desired final concentration in the cell culture medium.

  • Cell Treatment: The cells are treated with varying concentrations of this compound for a specified duration.

  • Experimental Assay: Following treatment, the cells are subjected to assays to measure endpoints such as glucose uptake, protein phosphorylation (e.g., Akt), or gene expression.

  • Data Analysis: The results are analyzed to determine the effect of SHIP2 inhibition by this compound on the measured parameters.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. Adherence to this workflow is critical for ensuring a safe and compliant laboratory environment.

G cluster_handling Handling and Use cluster_waste_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE C Conduct Experiment A->C B Handle in Fume Hood B->C D Segregate this compound Waste C->D Generate Waste E Collect in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Proper Disposal by EHS G->H

Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.

Comprehensive Safety and Handling Guide for AS1938909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Handling AS1938909

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a SHIP2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the experimental environment.

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a formal safety data sheet is not required, adherence to standard laboratory safety protocols is essential.[1] The information presented here is a compilation of general best practices for handling chemical compounds in a research setting.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Form Solid
Appearance Off-white solid
Purity ≥95% (HPLC)
Solubility DMSO: 50 mg/mL
Storage Temperature 2-8°C
Storage Conditions Protect from light, OK to freeze

Source: Sigma-Aldrich

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.

  • Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated or compromised.[2] Hands should be washed thoroughly after removing gloves.[2]

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[2]

  • Respiratory Protection : Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

Handling and Storage

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. The recommended storage temperature is between 2-8°C. Following reconstitution, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to 3 months.[3]

Emergency Procedures

  • In case of skin contact : Wash the affected area immediately with soap and plenty of water.

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation : Move the person to fresh air.

  • In case of ingestion : Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain or in general waste.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Inventory b Don Personal Protective Equipment (PPE) a->b c Prepare Workspace in Ventilated Area b->c d Weighing and Reconstitution c->d Proceed to Handling e Experimental Use d->e f Decontaminate Workspace e->f Proceed to Cleanup g Dispose of Waste f->g h Doff and Dispose of PPE g->h i Wash Hands h->i

This compound Handling Workflow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.